Mat2A-IN-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H24F2N6O4 |
|---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-7-ethoxy-3-(2-methyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-7-yl)pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C27H24F2N6O4/c1-3-38-23-11-9-19-24(31-23)34(16-4-7-18(8-5-16)39-26(28)29)27(37)35(25(19)36)17-6-10-20-21(14-17)33-13-12-32(2)15-22(33)30-20/h4-11,14,26H,3,12-13,15H2,1-2H3 |
InChI Key |
JZKYGPVQISDPAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(C=C1)C(=O)N(C(=O)N2C3=CC=C(C=C3)OC(F)F)C4=CC5=C(C=C4)N=C6N5CCN(C6)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Mat2A-IN-10 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Mat2A-IN-10, a potent and orally bioavailable inhibitor of Methionine Adenosyltransferase 2A (MAT2A). The primary focus is on its activity in cancer cells, particularly those with a methylthioadenosine phosphorylase (MTAP) deletion, a common genetic alteration in various malignancies. This document details the molecular pathways affected by this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for key assays, and provides visual representations of the underlying biological processes.
Introduction: The Rationale for Targeting MAT2A in Cancer
Methionine Adenosyltransferase 2A (MAT2A) is the enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. These reactions are critical for the regulation of gene expression, protein function, and cellular metabolism. In many cancers, there is an increased demand for SAM to support rapid cell growth and proliferation.
A significant breakthrough in targeting MAT2A came with the discovery of a synthetic lethal relationship between MAT2A inhibition and the deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers. MTAP-deleted cancer cells accumulate methylthioadenosine (MTA), a potent endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5). This partial inhibition of PRMT5 makes these cancer cells exquisitely dependent on high intracellular SAM levels to maintain residual PRMT5 activity, which is essential for their survival. By inhibiting MAT2A, compounds like this compound drastically reduce SAM levels, leading to a further decrease in PRMT5 activity and ultimately inducing selective cell death in MTAP-deleted cancer cells.
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Genotype | Value | Reference |
| IC50 (Enzymatic) | - | - | 26 nM | [1] |
| IC50 (Cell Proliferation) | HCT-116 | MTAP-/- | 75 ± 5 nM | [1] |
| IC50 (Cell Proliferation) | HCT-116 | Wild-Type | >10,000 nM | [1] |
Table 2: In Vivo Efficacy of this compound in HCT-116 (MTAP-/-) Xenograft Model
| Parameter | Value | Reference |
| Animal Model | BALB/c mice | [1] |
| Dosage | 50 mg/kg | [1] |
| Administration | Oral (p.o.), once daily for 6 days | [1] |
| Tumor Regression (at day 18) | -52% | [1] |
Table 3: Pharmacokinetic Properties of this compound in Male ICR Mice
| Parameter | Route | Dose (mg/kg) | Value | Reference |
| Tmax (h) | Oral | 10 | 0.67 | [1] |
| T1/2 (h) | Oral | 10 | 2.98 | [1] |
| Cmax (ng/mL) | Oral | 10 | 6733 | [1] |
| AUC (ng·h/mL) | Oral | 10 | 41192 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway of this compound's mechanism of action and a typical experimental workflow for its evaluation.
Signaling Pathway of this compound in MTAP-Deleted Cancer Cells
Experimental Workflow for Evaluating this compound
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed HCT-116 (MTAP-/-) and HCT-116 (WT) cells in 96-well plates at a density of 5,000 cells per well in their respective growth media.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 4 days at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 48-72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
SAM Level Measurement (LC-MS/MS)
-
Cell Lysis and Extraction: Harvest cells and lyse them in an appropriate extraction buffer (e.g., methanol/water with formic acid).
-
Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile and centrifuge to collect the supernatant.
-
Chromatographic Separation: Inject the supernatant onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous solution with an ion-pairing agent (e.g., heptafluorobutyric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). Monitor the specific precursor-to-product ion transitions for SAM and an internal standard (e.g., d3-SAM).
-
Quantification: Generate a standard curve using known concentrations of SAM and quantify the levels in the samples by comparing the peak area ratios of the analyte to the internal standard.
PRMT5 Activity Assessment (SDMA Western Blot)
-
Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for symmetric dimethylarginine (SDMA) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control to determine the relative PRMT5 activity.
DNA Damage Assessment (γH2AX Immunofluorescence)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBST).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus.
HCT-116 (MTAP-/-) Xenograft Mouse Model
-
Cell Preparation and Implantation: Harvest HCT-116 (MTAP-/-) cells and resuspend them in a mixture of PBS and Matrigel. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 50 mg/kg) or vehicle control orally once daily.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI) or tumor regression.
Conclusion
This compound represents a promising therapeutic agent for the treatment of MTAP-deleted cancers. Its mechanism of action is rooted in the synthetic lethal interaction between the inhibition of SAM synthesis and the pre-existing partial inhibition of PRMT5 in these tumors. By depleting the cellular pool of SAM, this compound leads to a cascade of events including splicing defects, DNA damage, cell cycle arrest, and ultimately apoptosis in a highly selective manner. The data and protocols presented in this guide provide a solid foundation for further research and development of Mat2A inhibitors as a targeted cancer therapy.
References
Mat2A-IN-10: A Deep Dive into its Function and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Mat2A-IN-10, also known as Compound 28, is a potent and orally active inhibitor of Methionine Adenosyltransferase 2A (MAT2A). This enzyme plays a critical role in cellular metabolism by catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. Dysregulation of MAT2A activity and SAM levels is implicated in the pathogenesis of various diseases, most notably cancer. This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, relevant experimental data, and detailed protocols for its investigation.
Introduction to MAT2A and the Methionine Cycle
Methionine Adenosyltransferase 2A (MAT2A) is a key enzyme in the methionine cycle, a fundamental metabolic pathway essential for cellular function. MAT2A catalyzes the conversion of L-methionine and ATP into S-adenosylmethionine (SAM). SAM is the primary methyl group donor for the methylation of DNA, RNA, proteins (including histones), and other small molecules, thereby regulating gene expression, signal transduction, and cellular homeostasis.[1][2]
Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated to methionine to complete the cycle. Disruption of this cycle can have profound effects on cellular processes and is a hallmark of several diseases, including cancer.[1]
This compound: Function and Mechanism of Action
This compound functions as a highly selective inhibitor of the MAT2A enzyme.[3] By binding to MAT2A, it blocks the synthesis of SAM, leading to a depletion of the cellular SAM pool and a subsequent accumulation of SAH.[1] This disruption of the methionine cycle has significant downstream consequences, primarily through the inhibition of methyltransferase enzymes.[1]
A key aspect of the therapeutic potential of MAT2A inhibitors like this compound lies in the concept of synthetic lethality , particularly in the context of cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][4] MTAP is an enzyme involved in the methionine salvage pathway. Its deletion, often co-occurring with the tumor suppressor gene CDKN2A, leads to the accumulation of methylthioadenosine (MTA).[4][5] MTA is a potent endogenous inhibitor of the protein arginine methyltransferase 5 (PRMT5).[3][4]
In MTAP-deleted cancer cells, the partial inhibition of PRMT5 by MTA makes these cells highly dependent on a steady supply of SAM for the remaining PRMT5 activity, which is crucial for their survival. By inhibiting MAT2A with this compound, the resulting depletion of SAM further cripples PRMT5 function, leading to a synthetic lethal effect and selective killing of MTAP-deleted cancer cells.[3][4] The downstream effects of PRMT5 inhibition include perturbations in mRNA splicing and the induction of DNA damage.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its effects.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 (Enzyme) | 26 nM | Recombinant MAT2A | [3] |
| IC50 (Cell Proliferation) | 75 ± 5 nM | HCT-116 (MTAP-/-) | [3] |
| IC50 (Cell Proliferation) | >10,000 nM | HCT-116 (WT) | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| HCT-116 (MTAP-/-) Xenograft | Oral administration | Tumor regression | [7] |
Signaling Pathways and Experimental Workflows
The Methionine Cycle and the Impact of this compound
The following diagram illustrates the central role of MAT2A in the methionine cycle and the mechanism of action of this compound.
Synthetic Lethality in MTAP-Deleted Cancers
This diagram illustrates the principle of synthetic lethality exploited by this compound in cancers with MTAP deletion.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for characterizing the function of a MAT2A inhibitor like this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
MAT2A Biochemical Inhibition Assay
This protocol is based on commercially available MAT2A inhibitor screening assay kits.[8][9][10]
Objective: To determine the in vitro inhibitory activity of this compound against the MAT2A enzyme.
Principle: The assay measures the amount of inorganic phosphate (Pi) released as a byproduct of the MAT2A-catalyzed reaction between L-methionine and ATP to form SAM. A colorimetric reagent is used to detect the released phosphate.
Materials:
-
Recombinant human MAT2A enzyme
-
This compound (or other test compounds)
-
L-Methionine solution
-
ATP solution
-
5x MAT2A Assay Buffer (typically containing Tris-HCl, MgCl₂, KCl, DTT)
-
Colorimetric Detection Reagent (e.g., Malachite Green-based)
-
384-well microplates
-
Microplate reader
Procedure:
-
Prepare a 1x MAT2A Assay Buffer by diluting the 5x stock.
-
Prepare serial dilutions of this compound in 1x Assay Buffer.
-
Add diluted this compound or vehicle control (e.g., DMSO) to the wells of the 384-well plate.
-
Add a solution of recombinant MAT2A enzyme to each well (except for the "no enzyme" control).
-
Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.
-
Prepare a master mix containing L-Methionine and ATP in 1x Assay Buffer.
-
Initiate the enzymatic reaction by adding the master mix to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding the Colorimetric Detection Reagent.
-
Incubate for a further 15-30 minutes to allow for color development.
-
Read the absorbance at the appropriate wavelength (e.g., 620-630 nm) using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This protocol is a general guideline for assessing the effect of this compound on cancer cell growth.[11][12]
Objective: To determine the effect of this compound on the proliferation of MTAP-deleted and wild-type cancer cell lines.
Principle: Cell viability is assessed using a colorimetric assay such as the CCK-8 assay, which measures the metabolic activity of living cells.
Materials:
-
HCT-116 MTAP-/- and HCT-116 WT cell lines
-
Appropriate cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
CCK-8 (Cell Counting Kit-8) or similar viability reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the HCT-116 MTAP-/- and WT cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 4 days).
-
At the end of the incubation period, add CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each cell line.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound.[5][7][13]
Objective: To assess the anti-tumor activity of this compound in a mouse xenograft model of MTAP-deleted cancer.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
HCT-116 MTAP-/- cells
-
Matrigel (optional, to enhance tumor formation)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of HCT-116 MTAP-/- cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups via oral gavage daily or as per the determined dosing schedule.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., using the formula: Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to measure SAM levels).
-
Plot the tumor growth curves for each group to evaluate the anti-tumor efficacy of this compound.
Measurement of Cellular S-Adenosylmethionine (SAM) Levels
This protocol describes a general approach for quantifying intracellular SAM levels.[14][15][16]
Objective: To measure the effect of this compound on the intracellular concentration of SAM.
Principle: Cellular metabolites are extracted and SAM levels are quantified using a sensitive analytical method such as HPLC-MS/MS or a commercially available fluorescence-based assay kit.
Materials:
-
Cultured cells treated with this compound or vehicle
-
Cold PBS
-
Extraction buffer (e.g., 0.4 M perchloric acid or 80% methanol)
-
Cell scraper
-
Centrifuge
-
HPLC-MS/MS system or a commercial SAM assay kit (e.g., Bridge-It® SAM Fluorescence Assay)
Procedure (using a commercial fluorescence assay kit as an example):
-
Plate cells and treat with this compound as described in the cell proliferation assay protocol.
-
After treatment, wash the cells with cold PBS.
-
Lyse the cells using the lysis buffer provided in the kit or by a suitable method (e.g., sonication in an appropriate buffer).
-
Centrifuge the cell lysate to pellet cellular debris.
-
Collect the supernatant containing the cellular metabolites.
-
Follow the specific instructions of the commercial SAM assay kit, which typically involve:
-
Preparing a standard curve with known concentrations of SAM.
-
Mixing the cell lysate samples and standards with the assay solution in a microplate.
-
Incubating for a specified time to allow for the binding of SAM to a specific protein, leading to a change in fluorescence.
-
Measuring the fluorescence signal using a microplate reader.
-
-
Determine the SAM concentration in the samples by interpolating from the standard curve.
-
Normalize the SAM concentration to the total protein concentration or cell number.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate that targets a key metabolic vulnerability in a significant subset of cancers. Its function as a potent and selective MAT2A inhibitor, coupled with its synthetic lethal interaction in MTAP-deleted tumors, provides a clear rationale for its continued investigation. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this compound and other MAT2A inhibitors in oncology and other disease areas.
References
- 1. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. probiologists.com [probiologists.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. search.syr.edu [search.syr.edu]
- 7. Fragment-Based Design of a Potent MAT2a Inhibitor and in Vivo Evaluation in an MTAP Null Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 14. Measuring S-adenosylmethionine in whole blood, red blood cells and cultured cells using a fast preparation method and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mediomics.com [mediomics.com]
The Discovery and Development of Mat2A-IN-10: A Potent and Orally Bioavailable MAT2A Inhibitor for MTAP-Deleted Cancers
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical synthetic lethal target for the treatment of cancers harboring a methylthioadenosine phosphorylase (MTAP) gene deletion, a genetic alteration present in approximately 15% of all human cancers. This whitepaper details the discovery and development of Mat2A-IN-10, a novel, potent, and orally bioavailable allosteric inhibitor of MAT2A. Beginning with a fragment-based drug design approach, a series of tetrahydrobenzo[1][2]imidazo[1,2-a]pyrazine derivatives were synthesized and optimized, leading to the identification of this compound (also known as Compound 28). This compound demonstrates significant potency in enzymatic and cellular assays, favorable pharmacokinetic properties, and robust anti-tumor efficacy in preclinical models of MTAP-deleted cancer. This document provides a comprehensive overview of the discovery process, key preclinical data, and detailed experimental methodologies for the core assays involved in the characterization of this compound, offering valuable insights for researchers and professionals in the field of oncology drug development.
Introduction
The discovery of synthetic lethal interactions in cancer has opened new avenues for targeted therapies. One such interaction exists between the enzyme MAT2A and the loss of the MTAP gene. MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes. In cancers with homozygous deletion of the MTAP gene, which is frequently co-deleted with the tumor suppressor CDKN2A, the accumulation of the metabolite 5'-methylthioadenosine (MTA) occurs. This accumulation leads to a heightened dependency on MAT2A for the production of SAM. Consequently, inhibition of MAT2A in MTAP-deleted cancer cells has been shown to be selectively cytotoxic, providing a promising therapeutic window.
This compound is a second-generation MAT2A inhibitor developed to overcome potential resistance mechanisms and improve upon the efficacy of earlier inhibitors. This document outlines the discovery, optimization, and preclinical characterization of this promising therapeutic candidate.
Discovery and Optimization
The journey to this compound began with a fragment-based screening campaign to identify small molecules that bind to a known allosteric pocket of the MAT2A enzyme. The initial hits were then optimized through a structure-guided design and systematic structure-activity relationship (SAR) exploration. This iterative process focused on enhancing potency, improving pharmacokinetic properties, and ensuring selectivity.
A key breakthrough in the optimization process was the introduction of an amide motif to the core structure of the lead compound.[3] This modification significantly improved plasma drug exposure.[3] The culmination of these efforts was the identification of this compound (Compound 28), which exhibited superior in vivo potency compared to the first-in-class clinical candidate, AG-270.[3]
Preclinical Data
The preclinical evaluation of this compound demonstrated its potential as a therapeutic agent for MTAP-deleted cancers.
In Vitro Potency and Selectivity
This compound is a potent inhibitor of the MAT2A enzyme.[4] It also shows significant anti-proliferative activity in cancer cell lines with MTAP deletion, while having minimal effect on wild-type cells, highlighting its selective mechanism of action.[4]
| Parameter | Value | Cell Line | Reference |
| MAT2A Enzymatic IC50 | 26 nM | - | [4] |
| Cell Proliferation IC50 (MTAP-/-) | 75 ± 5 nM | HCT-116 | [4] |
| Cell Proliferation IC50 (WT) | >10,000 nM | HCT-116 | [4] |
In Vivo Efficacy
In a preclinical xenograft model using MTAP-deleted HCT-116 cells, orally administered this compound resulted in significant tumor regression.[4]
| Animal Model | Dosing | Outcome | Reference |
| HCT-116 (MTAP-/-) Xenograft in BALB/c mice | p.o., once daily for 6 days | -52% tumor regression at day 18 | [4] |
Pharmacokinetics
Pharmacokinetic studies in mice revealed that this compound possesses favorable oral bioavailability. The introduction of an amide motif in the lead optimization process led to a significant increase in plasma drug exposure.[3]
| Species | Bioavailability | Key Feature | Reference |
| Mice | 116% (for lead compound 8) | High oral bioavailability | [3] |
| Mice | 41,192 ng·h·mL⁻¹ (AUC for this compound) | Increased plasma exposure | [3] |
Signaling Pathways and Experimental Workflows
MAT2A Signaling Pathway and Therapeutic Intervention
The following diagram illustrates the synthetic lethal relationship between MTAP deletion and MAT2A inhibition.
Caption: Synthetic lethality of MAT2A inhibition in MTAP-deleted cancer cells.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines the general workflow used to discover and characterize this compound.
Caption: General experimental workflow for the discovery of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. The following are outlines of the key experimental methodologies employed in the characterization of this compound, based on standard practices in the field and information inferred from the primary literature.
MAT2A Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the MAT2A enzyme.
Principle: The activity of MAT2A is measured by quantifying the production of SAM from methionine and ATP. The inhibition of this reaction by this compound is then assessed.
Materials:
-
Recombinant human MAT2A enzyme
-
Methionine
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, KCl)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., a commercial bioluminescent assay kit that measures ATP consumption)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add the MAT2A enzyme to the wells of a 384-well plate containing assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of methionine and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the remaining ATP using a bioluminescent detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay
Objective: To determine the IC50 of this compound on the proliferation of MTAP-deleted and wild-type cancer cells.
Principle: Cell viability is assessed after a defined period of exposure to the compound. A common method is to measure the ATP content of the remaining viable cells, as this correlates with cell number.
Materials:
-
HCT-116 (MTAP-/-) and HCT-116 (WT) cell lines
-
Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Seed HCT-116 (MTAP-/-) and HCT-116 (WT) cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or DMSO (vehicle control).
-
Incubate the plates for 4 days at 37°C in a humidified incubator with 5% CO2.[4]
-
After the incubation period, allow the plates to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse xenograft model of MTAP-deleted cancer.
Materials:
-
Female BALB/c nude mice
-
HCT-116 (MTAP-/-) cells
-
Matrigel
-
This compound formulated for oral gavage
-
Vehicle control for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant HCT-116 (MTAP-/-) cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a pre-determined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally once daily for the specified duration (e.g., 6 days).[4]
-
Measure tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Calculate the tumor growth inhibition or regression for the treatment group compared to the control group.
Conclusion
This compound is a potent and orally bioavailable MAT2A inhibitor that has demonstrated significant and selective anti-tumor activity in preclinical models of MTAP-deleted cancer. Its discovery through a rational, structure-guided approach and its promising preclinical profile, including superior in vivo efficacy compared to earlier inhibitors, position it as a strong candidate for further development. The detailed experimental protocols provided in this whitepaper offer a foundation for researchers to further investigate the therapeutic potential of Mat2A inhibition and to build upon the development of this next generation of targeted cancer therapies.
References
The Central Role of MAT2A in S-adenosylmethionine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological reactions. Dysregulation of MAT2A activity and SAM levels is implicated in numerous diseases, most notably cancer, making MAT2A a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the core functions of MAT2A, including its biochemical mechanism, kinetic properties, and regulation. We present a compilation of quantitative data, detailed experimental methodologies for studying MAT2A, and visual representations of its key signaling pathways to serve as a comprehensive resource for researchers in basic science and drug development.
Introduction: MAT2A as the Gatekeeper of Cellular Methylation
S-adenosylmethionine (SAM) is a pivotal molecule that participates in numerous cellular processes, including the methylation of DNA, RNA, proteins, and lipids. These methylation events are crucial for regulating gene expression, signal transduction, and maintaining cellular homeostasis. The synthesis of SAM is catalyzed by methionine adenosyltransferases (MATs), with MAT2A being the primary isoform expressed in most extrahepatic tissues.[1][2] MAT2A catalyzes the reaction between L-methionine and adenosine triphosphate (ATP) to produce SAM.[3][4] Given its rate-limiting role in the methionine cycle, the activity of MAT2A is tightly controlled.[3]
In recent years, MAT2A has emerged as a significant target in oncology, particularly in the context of cancers with deletions of the methylthioadenosine phosphorylase (MTAP) gene.[4][5] This genetic vulnerability creates a synthetic lethal relationship with MAT2A inhibition, offering a promising therapeutic window. This guide will delve into the technical details of MAT2A's function to aid in the rational design and development of novel therapeutics targeting this key enzyme.
Biochemical Mechanism and Kinetics of MAT2A
MAT2A catalyzes the formation of SAM in a two-step reaction. The first step involves the nucleophilic attack of the sulfur atom of L-methionine on the 5'-carbon of ATP, forming SAM and triphosphate (PPPi).[6][7] The second step is the hydrolysis of the enzyme-bound PPPi into pyrophosphate (PPi) and inorganic phosphate (Pi).[6][7]
Kinetic Mechanism
In-depth kinetic studies have revealed that human MAT2A follows a strictly ordered sequential kinetic mechanism.[6][8] In this mechanism, ATP binds to the enzyme first, followed by the binding of L-methionine.[6][8] After the chemical reaction, SAM is the first product to be released, followed by the random release of PPi and Pi.[8]
Quantitative Kinetic and Binding Parameters
The following tables summarize the key quantitative data reported for human MAT2A, providing a valuable reference for kinetic modeling and inhibitor design.
Table 1: Michaelis-Menten Constants (Km) and Catalytic Rate (kcat) of Human MAT2A
| Substrate | Km (μM) | kcat (s-1) | Reference(s) |
| ATP | 50 ± 10 | 0.27 | [7][8] |
| L-Methionine | 5 ± 2 | 0.27 | [7][8] |
Table 2: Dissociation Constants (Kd) for Substrates and Regulators of Human MAT2A
| Ligand | Kd (μM) | Method | Reference(s) |
| ATP | 80 ± 30 | ITC | [6][8] |
| MAT2B | 0.006 ± 0.001 | ITC | [6][8] |
Table 3: Inhibition Constants (Ki) for Products and Analogs of Human MAT2A
| Inhibitor | Varied Substrate | Inhibition Type | Ki (μM) | Reference(s) |
| SAM | ATP (saturating Met) | Uncompetitive | 230 ± 50 | [5] |
| SAM | ATP (non-saturating Met) | Noncompetitive | Kii: 280 ± 30, Kis: 620 ± 130 | [5] |
| SAM | L-Met (saturating ATP) | Noncompetitive | 190 ± 10 | [5] |
| SAM | L-Met (non-saturating ATP) | Noncompetitive | 250 ± 10 | [5] |
| Pyrophosphate (PPi) | ATP or L-Met | Noncompetitive | - | [5] |
| Phosphate (Pi) | ATP or L-Met | Noncompetitive | - | [5] |
| Cycloleucine | L-Met | Competitive | 290 ± 30 | [6] |
Table 4: IC50 Values of Selected MAT2A Inhibitors
| Inhibitor | IC50 (nM) | Cell Line (if applicable) | Reference(s) |
| PF-9366 | 420 | Enzyme Assay | [9] |
| AG-270 | 260 | MTAP-/- Cancer Cells | [1] |
| AGI-24512 | 8 | Enzyme Assay | [10] |
| Compound 17 | 430 | Enzyme Assay | [11] |
Regulation of MAT2A Activity
The activity of MAT2A is regulated by multiple mechanisms to ensure appropriate SAM levels.
Regulation by MAT2B
MAT2B is a regulatory subunit that binds to MAT2A with high affinity.[6][8] While initially thought to be a direct regulator of MAT2A's catalytic activity, recent studies suggest that MAT2B's primary role is to stabilize the MAT2A protein, particularly at low concentrations.[6][8] Under conditions where MAT2A is complexed with MAT2B, no significant changes in the kinetic parameters of MAT2A have been observed.[8] However, MAT2B binds to the same allosteric site as several known MAT2A inhibitors, suggesting a potential for competitive binding in a cellular context.[8]
Product Inhibition
As shown in Table 3, MAT2A is subject to product inhibition by SAM, PPi, and Pi.[5] This feedback mechanism is crucial for maintaining SAM homeostasis. The inhibition by SAM is complex, exhibiting different modes of inhibition depending on the saturation level of the substrates.[5]
MAT2A in Signaling Pathways
MAT2A and its product, SAM, are integrated into several key cellular signaling pathways.
The Methionine Cycle
MAT2A is a central enzyme in the methionine cycle. This cycle is responsible for the regeneration of methionine from homocysteine and is tightly linked to folate metabolism and the transsulfuration pathway, which produces cysteine and glutathione.
Synthetic Lethality with MTAP Deletion
A significant breakthrough in targeting MAT2A for cancer therapy came from the discovery of its synthetic lethal interaction with the loss of the MTAP gene.[5] MTAP is involved in the methionine salvage pathway. In MTAP-deleted cancer cells, there is an accumulation of methylthioadenosine (MTA), which is a partial inhibitor of the enzyme PRMT5. This partial inhibition makes PRMT5 highly dependent on high levels of its substrate, SAM. Inhibition of MAT2A in these cells leads to a critical depletion of SAM, which in turn further inhibits PRMT5, leading to cell death.[1][12]
Connection to mTOR Signaling
Recent evidence suggests a link between MAT2A, SAM levels, and the mTOR signaling pathway, a central regulator of cell growth and proliferation. Specifically, MAT2A has been shown to influence DNA synthesis through the SAMTOR/mTORC1/S6K1/CAD pathway.[13] SAMTOR acts as a sensor for cellular SAM levels, and when SAM is abundant, it promotes the activation of mTORC1.[14]
Experimental Protocols for Studying MAT2A
This section provides an overview of key experimental methodologies used to characterize MAT2A function and inhibition.
MAT2A Enzyme Activity Assays
a) Colorimetric Assay:
This is a high-throughput-compatible assay that measures the amount of inorganic phosphate (Pi) or pyrophosphate (PPi) released during the MAT2A-catalyzed reaction.[15][16][17][18][19]
-
Principle: The assay relies on a coupling enzyme system where the PPi or Pi produced is used in a subsequent reaction that generates a colored product, which can be measured spectrophotometrically.
-
General Protocol:
-
Prepare a reaction mixture containing MAT2A assay buffer, purified recombinant MAT2A enzyme, L-methionine, and ATP.
-
For inhibitor studies, pre-incubate the enzyme with the test compound.
-
Initiate the reaction by adding the final substrate.
-
After a defined incubation period at 37°C, add a detection reagent (e.g., malachite green-based reagent for Pi detection).
-
Measure the absorbance at the appropriate wavelength (e.g., ~630 nm).
-
Calculate enzyme activity based on a standard curve generated with known concentrations of phosphate.
-
b) LC-MS/MS-based Assay:
This method directly measures the formation of the product, SAM.[6] It is highly specific and sensitive.
-
Principle: Liquid chromatography is used to separate SAM from the other reaction components, followed by tandem mass spectrometry for specific detection and quantification.
-
General Protocol:
-
Perform the enzymatic reaction as described for the colorimetric assay.
-
Quench the reaction at various time points by adding an acid (e.g., perchloric acid).
-
Centrifuge to pellet the precipitated protein.
-
Inject the supernatant into an LC-MS/MS system.
-
Separate SAM using a suitable column (e.g., a C18 or porous graphitic carbon column).
-
Detect and quantify SAM using multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions (e.g., m/z 399.0 → 250.1 for SAM).[20]
-
Quantification of Intracellular SAM
LC-MS/MS Method:
This is the gold standard for accurately measuring intracellular SAM levels.[20][21][22][23]
-
Principle: Similar to the enzyme assay, this method uses LC-MS/MS for the specific and sensitive quantification of SAM in cell or tissue extracts.
-
General Protocol:
-
Harvest cells or tissues and rapidly quench metabolic activity (e.g., by snap-freezing in liquid nitrogen).
-
Extract metabolites using a cold solvent, typically containing an acid (e.g., perchloric acid or methanol/acetonitrile/water mixtures).
-
Include a stable isotope-labeled internal standard (e.g., d3-SAM) in the extraction buffer for accurate quantification.
-
Centrifuge to remove cell debris.
-
Analyze the supernatant by LC-MS/MS as described above.
-
Ligand Binding Assays
Isothermal Titration Calorimetry (ITC):
ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between MAT2A and its ligands (substrates, inhibitors, or regulatory proteins).[24][25][26][27][28]
-
Principle: ITC measures the heat released or absorbed upon the binding of a ligand to a macromolecule.
-
General Protocol:
-
Prepare solutions of purified MAT2A and the ligand in the same dialysis buffer to minimize heats of dilution.
-
Load the MAT2A solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the MAT2A solution while maintaining a constant temperature.
-
Measure the heat change after each injection.
-
Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
-
Conclusion and Future Directions
MAT2A's central role in SAM synthesis and its established link to cancer and other diseases solidify its position as a high-value therapeutic target. The detailed understanding of its kinetic mechanism, regulation, and involvement in critical signaling pathways provides a strong foundation for the development of novel inhibitors. The methodologies outlined in this guide offer a robust toolkit for researchers to further probe MAT2A function and to discover and characterize new therapeutic agents. Future research will likely focus on developing more potent and selective MAT2A inhibitors, exploring combination therapies, and further elucidating the complex interplay between MAT2A, SAM metabolism, and various disease states. The continued investigation of this crucial enzyme holds great promise for advancing our understanding of cellular metabolism and for delivering new and effective treatments for a range of human diseases.
References
- 1. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ideayabio.com [ideayabio.com]
- 5. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CBS and MAT2A improve methionine-mediated DNA synthesis through SAMTOR/mTORC1/S6K1/CAD pathway during embryo implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mTORC1-independent translation control in mammalian cells by methionine adenosyltransferase 2A and S-adenosylmethionine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. AffiASSAY® Methionine Adenosyltransferase Activity Assay Kit (Colorimetric) | AffiGEN [affiassay.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 24. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 26. zaguan.unizar.es [zaguan.unizar.es]
- 27. nuvisan.com [nuvisan.com]
- 28. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to Mat2A-IN-10: A Targeted Approach for MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of Mat2A-IN-10, a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A). It details the scientific rationale for targeting MAT2A in cancers with methylthioadenosine phosphorylase (MTAP) deletion, the mechanism of action of this compound, its inhibitory potency, and relevant experimental methodologies for its evaluation.
Introduction: The MAT2A-MTAP Synthetic Lethal Interaction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1][2][3][4] SAM is the universal methyl donor for a vast number of cellular processes, including the methylation of DNA, RNA, and proteins, making it essential for cell proliferation and survival.[4][5][6]
A significant breakthrough in precision oncology has been the identification of a synthetic lethal relationship between MAT2A and the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][7][8] The MTAP gene is frequently co-deleted with the CDKN2A tumor suppressor gene on chromosome 9p21, an event that occurs in approximately 15% of all human cancers.[7][8][9]
MTAP's function is to salvage methionine by breaking down 5'-methylthioadenosine (MTA).[9] In MTAP-deleted cancer cells, MTA accumulates to high levels. This accumulated MTA acts as a partial, endogenous inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[8][10][11] This partial inhibition sensitizes the cancer cells, making them exquisitely dependent on the remaining activity of PRMT5, which in turn is highly dependent on the availability of its substrate, SAM. By inhibiting MAT2A, the production of SAM is drastically reduced, leading to a critical drop in PRMT5 activity, triggering DNA damage, defects in mRNA splicing, and ultimately, selective cancer cell death.[6][7][11] this compound is an investigational compound designed to exploit this specific vulnerability.
This compound: Compound Profile and Potency
This compound (also referred to as Compound 28) is a potent, orally active, allosteric inhibitor of MAT2A.[12][13] It has demonstrated high selectivity for MTAP-deficient cancer cells, representing a promising therapeutic agent.
The following tables summarize the in vitro and cellular potency of this compound in comparison to other known MAT2A inhibitors.
Table 1: Biochemical and Cellular Potency of MAT2A Inhibitors
| Compound | MAT2A Biochemical IC₅₀ (nM) | HCT116 MTAP-/- Cell Proliferation IC₅₀ (nM) | HCT116 WT Cell Proliferation IC₅₀ (nM) | Selectivity Window (WT / MTAP-/-) |
|---|---|---|---|---|
| This compound | 26[12] | 75[12] | >10,000[12] | >133x |
| AG-270 | 68.3[11] | 300.4[11] | 1223.3[11] | ~4x |
| PF-9366 | 420[11][14] | ~10,000[15] | Not Specified | - |
| Compound 17 | 430[16] | 1,400[16] | Not Specified | - |
Table 2: In Vivo Efficacy of this compound
| Model | Dosing | Outcome | Reference |
|---|---|---|---|
| HCT-116 (MTAP-/-) Xenograft | p.o.; once daily for 6 days | Resulted in tumor regression.[12] | Zhang S, et al. J Med Chem. 2023[12] |
| HCT-116 (MTAP-/-) Xenograft | Not Specified | Induced a continuous decrease in tumor volume after day 6, reaching -52% regression at day 18.[12] | Zhang S, et al. J Med Chem. 2023[12] |
Signaling Pathway and Mechanism of Action
The therapeutic effect of this compound is rooted in the specific metabolic reprogramming of MTAP-deleted cells. The diagram below illustrates this pathway and the inhibitor's point of intervention.
Experimental Protocols & Workflows
Evaluating the efficacy of MAT2A inhibitors like this compound involves a series of biochemical and cell-based assays.
This assay directly measures the enzymatic activity of purified MAT2A and its inhibition by a test compound.
-
Principle: MAT2A catalyzes the formation of SAM from methionine and ATP, releasing inorganic phosphate (Pi) and pyrophosphate (PPi) as byproducts. The amount of free phosphate generated is proportional to MAT2A activity and can be measured using a colorimetric reagent.[1]
-
Methodology:
-
Reagents: Purified recombinant MAT2A enzyme, L-Methionine, ATP, MAT2A assay buffer, colorimetric detection reagent (e.g., Malachite Green-based), and test compound (this compound).[1][2][17]
-
Procedure: The assay is typically performed in a 384-well plate format.[1]
-
Add MAT2A enzyme to wells containing assay buffer.
-
Add serially diluted this compound or control vehicle (e.g., DMSO) to the wells and pre-incubate.
-
Initiate the reaction by adding a mixture of L-Methionine and ATP.
-
Incubate at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes).
-
Stop the reaction and add the colorimetric detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm) using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
This assay determines the effect of the inhibitor on the viability and growth of cancer cell lines.
-
Principle: The assay measures the selective anti-proliferative effect of this compound on MTAP-deleted cells versus their MTAP wild-type (isogenic control) counterparts.
-
Methodology:
-
Cell Lines: HCT-116 (MTAP-/-) and HCT-116 (WT) isogenic pair.[12][16]
-
Procedure:
-
Seed cells at a low density (e.g., 1000 cells/well) in 96-well plates and allow them to adhere overnight.[16]
-
Treat cells with a serial dilution of this compound for an extended period (e.g., 4-6 days) to observe the anti-proliferative effects.[12]
-
At the end of the treatment period, add a viability reagent (e.g., Cell Counting Kit-8 (CCK-8), CellTiter-Glo®).
-
Incubate as per the manufacturer's instructions and read the output (absorbance or luminescence) on a plate reader.
-
-
Data Analysis: Normalize the results to vehicle-treated controls and calculate the IC₅₀ for each cell line to determine the selectivity window.
-
The following diagram outlines the typical workflow for preclinical evaluation of a MAT2A inhibitor.
Conclusion and Future Directions
This compound is a highly potent and selective MAT2A inhibitor that effectively leverages the synthetic lethal vulnerability in MTAP-deleted cancers.[12] Its ability to induce tumor regression in preclinical models highlights its significant therapeutic potential.[12] Further research should focus on comprehensive pharmacokinetic and pharmacodynamic studies, safety profiling, and the identification of biomarkers to predict patient response. Combination strategies, for instance with taxanes or other targeted therapies, may also enhance the anti-tumor efficacy of MAT2A inhibition and represent a promising avenue for future clinical investigation.[7][11]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 5. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ideayabio.com [ideayabio.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. probiologists.com [probiologists.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. bpsbioscience.com [bpsbioscience.com]
Understanding the allosteric inhibition of MAT2A by Mat2A-IN-10
An In-Depth Technical Guide to the Allosteric Inhibition of MAT2A by Mat2A-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP.[1] SAM is the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, and proteins, which are fundamental to epigenetic regulation and cellular homeostasis.[1][2][3] MAT2A is the primary isoform expressed in extrahepatic tissues and is frequently deregulated in various cancers, where it supports the high metabolic and proliferative demands of tumor cells.[4][5]
A significant breakthrough in oncology has been the identification of MAT2A as a synthetic lethal target in cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][6][7] MTAP is co-deleted with the CDKN2A tumor suppressor in approximately 15% of all human cancers.[2][8] The loss of MTAP function leads to the accumulation of its substrate, 5'-methylthioadenosine (MTA), which acts as a partial inhibitor of protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes PRMT5 activity highly dependent on SAM availability.[7][9] Consequently, inhibiting MAT2A to deplete the cellular SAM pool selectively targets and kills MTAP-deleted cancer cells, a concept that has propelled the development of MAT2A inhibitors as precision cancer therapeutics.[7][9]
This compound (also known as Compound 28) is a potent, orally active, allosteric inhibitor of MAT2A.[10] This guide provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and key visualizations.
MAT2A Signaling and Therapeutic Rationale
MAT2A sits at the heart of the methionine cycle. Its inhibition in MTAP-deleted cells creates a synthetic lethal vulnerability by critically reducing the SAM pool required for PRMT5-mediated methylation, which is essential for processes like mRNA splicing.[7][9]
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. probiologists.com [probiologists.com]
- 10. medchemexpress.com [medchemexpress.com]
The Impact of Mat2A-IN-10 on Cellular Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in one-carbon metabolism, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. Dysregulation of MAT2A and the subsequent alterations in cellular methylation are hallmarks of various cancers, making it a compelling target for therapeutic intervention. Mat2A-IN-10 is a potent and orally active inhibitor of MAT2A. This technical guide provides an in-depth overview of the core mechanism of this compound, its profound effects on cellular methylation, and the downstream consequences on critical signaling pathways. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular interactions to facilitate further research and drug development in this promising area.
Introduction: The Central Role of MAT2A in Cellular Methylation
Methionine adenosyltransferase 2A (MAT2A) catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM).[1][2][3] SAM is the primary methyl donor for the methylation of DNA, RNA, histones, and other proteins, thereby playing a pivotal role in the epigenetic regulation of gene expression, as well as in cellular proliferation, differentiation, and metabolism.[1][4][5] In many cancer types, there is a notable switch from the liver-specific MAT1A to the more widely expressed MAT2A, which is associated with lower SAM levels and a more proliferative state.[6][7][8]
A significant breakthrough in targeting MAT2A has been the discovery of its synthetic lethal relationship with the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][9] MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers.[1][9][10] The loss of MTAP function leads to the accumulation of its substrate, 5'-methylthioadenosine (MTA), a potent endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5).[9][11][12] This partial inhibition of PRMT5 makes cancer cells exquisitely dependent on a steady supply of SAM for residual PRMT5 activity.[1][9][12] By inhibiting MAT2A and thus depleting the cellular SAM pool, a synthetic lethal phenotype is induced in MTAP-deleted cancer cells.[1][9][10]
This compound: A Potent Allosteric Inhibitor
This compound (also referred to as Compound 28) is a potent and orally bioavailable allosteric inhibitor of MAT2A.[12][13] Unlike substrate-competitive inhibitors, allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that modulates the enzyme's activity.[11][14] This mode of inhibition can offer advantages in terms of specificity and can overcome challenges associated with high intracellular substrate concentrations.
Quantitative Effects of MAT2A Inhibition
The efficacy of this compound and other MAT2A inhibitors has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
| Inhibitor | Target | IC50 (Enzymatic Assay) | Cell Line | IC50 (Cell Proliferation) | Reference |
| This compound (Compound 28) | MAT2A | 26 nM | HCT-116 (MTAP-/-) | 75 ± 5 nM | [13] |
| This compound (Compound 28) | MAT2A | 26 nM | HCT-116 (WT) | >10,000 nM | [13] |
| AG-270 | MAT2A | ~8 nM (enzymatic IC50 for a precursor) | MTAP-null models | Potent antiproliferative activity | [1][15] |
| PF-9366 | MAT2A | 420 nM | Huh-7 | 10 µM | [14][16] |
| Cycloleucine | MAT | 140–190 µM | - | 50 mM (Huh-7) | [1][14] |
| Treatment | Model System | Effect on SAM Levels | Effect on Tumor Growth | Reference |
| This compound (p.o.) | HCT-116 (MTAP-/-) xenograft | - | Tumor regression (-52% at day 18) | [13] |
| AG-270 (oral) | Human colon cancer xenografts | Significantly reduced | Diminished tumor burden | [1] |
| AG-270/S095033 | Patients with advanced solid tumors | Up to 70% reduction in plasma | 2 partial responses, 5 stable disease | [15] |
| PF-9366 | H460/DDP and PC-9 cells | - | - | [17] |
Signaling Pathways and Cellular Consequences of MAT2A Inhibition
The inhibition of MAT2A by this compound triggers a cascade of downstream cellular events, primarily through the disruption of methylation-dependent processes.
The Methionine-MAT2A-SAM Axis and PRMT5 Inhibition
The central signaling pathway affected by this compound is the methionine-MAT2A-SAM axis. By blocking the production of SAM, this compound effectively shuts down the cellular supply of methyl groups.[1][4] This has a profound impact on PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of proteins, including those involved in mRNA splicing.[9][12] In MTAP-deleted cancers, the accumulation of MTA already partially inhibits PRMT5.[9][11] The subsequent depletion of SAM by this compound further cripples PRMT5 activity, leading to:
-
RNA Splicing Defects: Altered splicing of numerous transcripts, including those involved in cell cycle progression and DNA repair.[9][18]
-
DNA Damage: The accumulation of splicing defects and other cellular stresses can lead to DNA damage.[9][19]
-
Cell Cycle Arrest: A notable consequence is arrest at the G2/M phase of the cell cycle.[18][19]
-
Apoptosis: Ultimately, the culmination of these cellular insults can induce programmed cell death.[12][20]
Impact on Histone and DNA Methylation
Depletion of SAM by this compound leads to a global reduction in histone methylation.[17][20] Specific histone marks that have been shown to be affected include H3K4me3, H3K9me2, H3K27me3, and H3K36me3.[17] These modifications are critical for regulating chromatin structure and gene transcription. Alterations in these marks can lead to widespread changes in gene expression, contributing to the anti-tumor effects of MAT2A inhibition.[17][21] Furthermore, MAT2A inhibition can also impact DNA methylation, a key mechanism for gene silencing.[1][22]
p53 Pathway Activation
Recent studies have indicated that MAT2A inhibition can lead to the stabilization of the tumor suppressor protein p53.[9][18] This may be a consequence of inefficient splicing of MDM4 mRNA, a negative regulator of p53.[9] The increased stability of p53 can, in turn, activate its downstream target genes, such as p21, which promotes cell cycle arrest.[9]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on cellular methylation and function.
Cell Proliferation Assay
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines (e.g., HCT-116 MTAP-/- and HCT-116 WT)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a DMSO-only control.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or the DMSO control to the respective wells.
-
Incubate the plate for 4 days at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of Histone Methylation
This protocol details the detection of changes in global histone methylation marks.
Materials:
-
Cancer cells treated with this compound or DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-H3K4me3, anti-H3K9me2, anti-H3K27me3, anti-H3K36me3, anti-Total H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the total H3 loading control.
In Vivo Xenograft Tumor Model
This protocol describes a typical xenograft study to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
HCT-116 (MTAP-/-) cells
-
Matrigel
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously implant 2 x 10^6 HCT-116 (MTAP-/-) cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally once daily.
-
Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue treatment for the duration of the study (e.g., 18 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Plot the tumor growth curves and assess for statistically significant differences between the treatment and control groups.
Conclusion and Future Directions
This compound represents a promising therapeutic agent, particularly for the treatment of MTAP-deleted cancers. Its mechanism of action, centered on the depletion of the essential methyl donor SAM, leads to a cascade of anti-tumorigenic effects, including the inhibition of PRMT5, alterations in histone and DNA methylation, and the activation of tumor suppressor pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other MAT2A inhibitors.
Future research should focus on further elucidating the complex interplay between MAT2A inhibition and other cellular pathways, identifying biomarkers of response and resistance, and exploring rational combination therapies to enhance the efficacy of MAT2A-targeted treatments. The continued development of potent and specific MAT2A inhibitors like this compound holds great promise for advancing precision oncology.
References
- 1. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAT2A facilitates PDCD6 methylation and promotes cell growth under glucose deprivation in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Role of promoter methylation in increased methionine adenosyltransferase 2A expression in human liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. probiologists.com [probiologists.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The Impact of One Carbon Metabolism on Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hypoxia induces genomic DNA demethylation through the activation of HIF-1α and transcriptional upregulation of MAT2A in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of Mat2A-IN-10: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of Mat2A-IN-10, a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A). The document details its biochemical activity, cellular effects, and the underlying mechanism of action, with a focus on its potential as a therapeutic agent in specific cancer contexts.
Core Findings: Quantitative Data Summary
This compound has demonstrated significant potency and selectivity in preclinical in vitro models. The following table summarizes the key quantitative data obtained from biochemical and cell-based assays.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | MAT2A Enzyme | IC50 | 26 nM | [1][2] |
| Cell Proliferation | HCT-116 (MTAP-/-) | IC50 | 75 ± 5 nM | [1] |
| Cell Proliferation | HCT-116 (WT) | IC50 | >10,000 nM | [1] |
Mechanism of Action: Targeting the Methionine Cycle
MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for a wide range of cellular processes, including DNA, RNA, and protein methylation.[3] In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become highly dependent on MAT2A for survival.[4] This creates a synthetic lethal relationship, where inhibiting MAT2A in MTAP-deleted cells is cytotoxic, while normal cells with functional MTAP are largely unaffected.
This compound is an allosteric inhibitor that binds to a site distinct from the active site of the MAT2A enzyme.[5][6][7] This binding event modulates the enzyme's conformation, leading to a reduction in its catalytic activity and consequently, a decrease in intracellular SAM levels.[8][9] The depletion of SAM subsequently inhibits the function of SAM-dependent methyltransferases, such as Protein Arginine Methyltransferase 5 (PRMT5), which plays a critical role in RNA splicing and cell proliferation.[8][9][10]
The following diagram illustrates the signaling pathway affected by this compound.
Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize this compound.
MAT2A Biochemical Inhibition Assay (Representative Protocol)
This assay measures the ability of this compound to inhibit the enzymatic activity of MAT2A by quantifying the production of phosphate, a byproduct of the reaction.
Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
This compound (or other test compounds)
-
Phosphate detection reagent (e.g., BIOMOL GREEN™)
-
384-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add a defined amount of recombinant MAT2A enzyme to each well of a 384-well plate.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of L-Methionine and ATP to each well.
-
Incubate the reaction at room temperature for a set time (e.g., 60-90 minutes).
-
Stop the reaction and measure the amount of free phosphate generated using a phosphate detection reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
The following diagram outlines the general workflow for a biochemical inhibition assay.
References
- 1. biorxiv.org [biorxiv.org]
- 2. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of novel MAT2A inhibitors by an allosteric site-compatible fragment growing approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Pharmacodynamics of Mat2A-IN-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacodynamics of Mat2A-IN-10, a potent and orally active inhibitor of Methionine Adenosyltransferase 2A (MAT2A). This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and presents visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism and effects.
Core Mechanism of Action
This compound is an allosteric inhibitor of MAT2A, the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in cells.[1][2] The primary therapeutic rationale for Mat2A inhibition lies in the concept of synthetic lethality in cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][4] MTAP-deleted cancer cells accumulate methylthioadenosine (MTA), which partially inhibits the activity of protein arginine methyltransferase 5 (PRMT5).[3][4] This partial inhibition sensitizes these cells to further reductions in SAM levels. By inhibiting MAT2A, this compound depletes the cellular SAM pool, leading to a significant downstream inhibition of PRMT5 activity, ultimately resulting in reduced mRNA splicing, DNA damage, and selective anti-proliferative effects in MTAP-deficient tumors.[5][6]
Quantitative Pharmacodynamic Data
The following tables summarize the key in vitro and in vivo pharmacodynamic parameters of this compound (also referred to as compound 28).
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Genotype | Value | Reference |
| Enzymatic IC50 | - | - | 26 nM | [5] |
| Cell Proliferation IC50 | HCT-116 | MTAP-/- | 75 ± 5 nM | [5] |
| Cell Proliferation IC50 | HCT-116 | WT | >10,000 nM | [5] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in BALB/c Mice
| Parameter | Value | Reference |
| Dosing Regimen | Oral (p.o.), once daily for 6 days | [5] |
| Tumor Model | HCT-116 (MTAP-/-) xenograft | [5] |
| Efficacy | Tumor regression of -52% at day 18 | [5][7] |
| Plasma Exposure (AUC) | 41,192 ng·h·mL⁻¹ (after amide motif introduction) | [7] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the general workflows for critical experiments.
This compound Signaling Pathway in MTAP-Deleted Cancer
Experimental Workflow: In Vitro Cell Proliferation Assay
Experimental Workflow: In Vivo Xenograft Study
Detailed Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of MTAP-deleted and wild-type cancer cells.
Materials:
-
HCT-116 (MTAP-/-) and HCT-116 (WT) cell lines[5]
-
McCoy's 5A Medium (or other appropriate growth medium)[8]
-
Fetal Bovine Serum (FBS)[8]
-
Penicillin-Streptomycin[8]
-
Trypsin-EDTA[8]
-
96-well cell culture plates
-
This compound (Compound 28)[5]
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Protocol:
-
Culture HCT-116 (MTAP-/-) and HCT-116 (WT) cells in growth medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[8]
-
Harvest cells using Trypsin-EDTA and seed them into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well). Allow cells to attach overnight.
-
Prepare a serial dilution of this compound in growth medium, with concentrations ranging from 0.1 nM to 10 µM.[5]
-
Remove the overnight culture medium from the plates and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) group.
-
Incubate the plates for 4 days at 37°C in a 5% CO2 incubator.[5]
-
After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value for each cell line.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of MTAP-deleted cancer.
Materials:
-
HCT-116 (MTAP-/-) cells[5]
-
Female BALB/c nude mice (6-8 weeks old)[5]
-
Matrigel
-
This compound (Compound 28)[5]
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Calipers
-
Analytical balance
Protocol:
-
Harvest HCT-116 (MTAP-/-) cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth. Once the tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice/group).
-
Prepare the dosing solution of this compound in the vehicle.
-
Administer this compound orally (p.o.) to the treatment group once daily for a specified period (e.g., 18 days).[5] Administer an equal volume of the vehicle to the control group.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Calculate the tumor growth inhibition (TGI) or regression for the treatment group compared to the vehicle group.
Measurement of Intracellular S-adenosylmethionine (SAM) Levels
Objective: To quantify the effect of this compound on intracellular SAM concentrations.
Materials:
-
Cultured cells treated with this compound or vehicle
-
Cold phosphate-buffered saline (PBS)
-
Extraction buffer (e.g., 0.4 M perchloric acid or methanol/acetonitrile/water mixture)[9]
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system or a commercial SAM ELISA kit[3][10]
Protocol (LC-MS/MS Method):
-
Culture cells to the desired confluency and treat with this compound or vehicle for the specified time.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold extraction buffer to the cells and scrape them from the culture dish.
-
Transfer the cell lysate to a microcentrifuge tube and vortex vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the protein precipitate.
-
Collect the supernatant containing the metabolites.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of SAM.
-
Normalize the SAM concentration to the total protein content or cell number of the corresponding sample.
Conclusion
This compound is a promising therapeutic agent that demonstrates potent and selective activity against MTAP-deleted cancers. Its mechanism of action, centered on the synthetic lethal interaction between MAT2A inhibition and MTAP deficiency, provides a clear rationale for its development. The data presented in this guide highlight its significant in vitro and in vivo efficacy, characterized by the inhibition of cell proliferation and induction of tumor regression. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to further investigate the pharmacodynamics of this compound and other MAT2A inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring S-adenosylmethionine in whole blood, red blood cells and cultured cells using a fast preparation method and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Structural Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High In Vivo Potency and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encodeproject.org [encodeproject.org]
- 9. A Benchtop Approach To Measuring S-AdenosylMethionine Metabolite Levels Using HILIC UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of S-adenosylmethionine and S-adenosylhomocysteine concentrations [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for Mat2A-IN-10 in In Vitro Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Mat2A-IN-10, a potent and orally active inhibitor of Methionine Adenosyltransferase 2A (MAT2A), in in vitro cell proliferation assays. This document offers comprehensive methodologies, data presentation guidelines, and visual representations of the experimental workflow and underlying signaling pathways.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for a wide range of cellular methylation reactions essential for cell growth and proliferation.[1][2] In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become highly dependent on MAT2A for survival.[2][3] This synthetic lethal relationship makes MAT2A an attractive therapeutic target.[2][3]
This compound is a selective inhibitor of MAT2A with a reported IC50 of 26 nM.[4] It has demonstrated potent anti-proliferative effects in MTAP-deficient cancer cell lines.[4] These notes provide protocols for assessing the in vitro efficacy of this compound on cancer cell proliferation using common colorimetric (MTT) and immunochemical (BrdU) assays.
Data Presentation
The following table summarizes the reported in vitro activity of this compound on a specific cancer cell line. This data is crucial for designing dose-response experiments.
| Compound | Cell Line | Genotype | Assay Duration | IC50 | Reference |
| This compound | HCT-116 | MTAP-/- | 4 days | 75 ± 5 nM | [4] |
| This compound | HCT-116 | WT | 4 days | >10000 nM | [4] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound. By inhibiting MAT2A, the inhibitor disrupts the methionine cycle, leading to a depletion of SAM and an accumulation of SAH. This, in turn, inhibits various methyltransferases, ultimately impairing DNA, RNA, and protein methylation, which are critical for cancer cell proliferation.[1]
Caption: Mechanism of this compound action.
Experimental Protocols
Two standard protocols for assessing cell proliferation are provided below: the MTT assay, which measures metabolic activity, and the BrdU assay, which measures DNA synthesis.
Protocol 1: MTT Cell Proliferation Assay
This protocol is adapted from standard MTT assay procedures.[5][6]
Materials:
-
This compound
-
HCT-116 (MTAP-/-) and HCT-116 (WT) cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]
-
Microplate reader
Experimental Workflow:
Caption: MTT assay workflow.
Procedure:
-
Cell Seeding:
-
Trypsinize and count HCT-116 (MTAP-/-) and HCT-116 (WT) cells.
-
Seed the cells in a 96-well plate at a density of 1,000 to 10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Include wells with medium only as a blank control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.[4] A vehicle control (DMSO) should be included at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubate the plate for 4 days at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[5]
-
Protocol 2: BrdU Cell Proliferation Assay
This protocol is based on standard BrdU assay procedures.[9][10]
Materials:
-
This compound
-
HCT-116 (MTAP-/-) and HCT-116 (WT) cell lines
-
Complete culture medium
-
96-well plates
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Microplate reader
Experimental Workflow:
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SE [thermofisher.com]
- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. cohesionbio.com [cohesionbio.com]
Application Notes and Protocols for Mat2A-IN-10 in HCT-116 MTAP-/- Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a promising therapeutic target in cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2][3] This genetic alteration, present in approximately 15% of all human cancers, creates a specific vulnerability that can be exploited by targeted therapies.[1][4] Mat2A-IN-10 is a potent and orally bioavailable allosteric inhibitor of MAT2A.[5] In MTAP-deleted cancer cells, the accumulation of methylthioadenosine (MTA) partially inhibits the protein arginine methyltransferase 5 (PRMT5).[4][6] Further inhibition of MAT2A by this compound depletes the universal methyl donor S-adenosylmethionine (SAM), leading to a significant reduction in PRMT5 activity.[1][6] This disruption of PRMT5-dependent mRNA splicing and induction of DNA damage results in synthetic lethality, selectively killing cancer cells with the MTAP deletion while sparing normal tissues.[1][7]
These application notes provide a comprehensive guide for the use of this compound in preclinical HCT-116 MTAP-/- xenograft models, a widely used colorectal cancer cell line.[8][9] The protocols outlined below cover cell culture, xenograft model establishment, and in vivo efficacy studies.
Data Summary
In Vitro Activity of this compound
| Cell Line | Genotype | IC50 (nM) | Assay Duration |
| HCT-116 | MTAP-/- | 75 ± 5 | 4 days |
| HCT-116 | WT | >10,000 | 4 days |
Data sourced from MedChemExpress.[5]
In Vivo Efficacy of this compound in HCT-116 MTAP-/- Xenograft Model
| Animal Model | Compound | Dosage | Administration | Dosing Schedule | Outcome |
| BALB/c mice | This compound | 50 mg/kg | Oral (p.o.) | Once daily for 6 days | Tumor regression (-52% at day 18) |
Data sourced from MedChemExpress.[5]
Pharmacokinetic Properties of this compound in Mice
| Animal Model | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | T1/2 (h) | AUC (ng·h/mL) |
| Male ICR Mice | 10 | Oral (p.o.) | 0.67 | 6733 | 2.98 | 41192 |
Data sourced from MedChemExpress.[5]
Signaling Pathway and Experimental Workflow
MAT2A Inhibition in MTAP-Deleted Cancer
Caption: Synthetic lethality of MAT2A inhibition in MTAP-/- cancer cells.
Experimental Workflow for In Vivo Studies
Caption: Workflow for HCT-116 MTAP-/- xenograft studies.
Experimental Protocols
HCT-116 MTAP-/- Cell Culture
Materials:
-
HCT-116 MTAP-/- cells
-
McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture HCT-116 MTAP-/- cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency. a. Aspirate the medium and wash the cells with PBS. b. Add Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. c. Neutralize trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and re-plate at the desired density.
Establishment of HCT-116 MTAP-/- Xenograft Model
Materials:
-
HCT-116 MTAP-/- cells
-
Matrigel (optional, can improve tumor take rate)
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
Sterile PBS
-
Syringes and needles (27G)
Protocol:
-
Harvest HCT-116 MTAP-/- cells during their exponential growth phase.
-
Wash the cells with sterile PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel (optional) at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors typically become palpable within 7-14 days.[10]
-
Measure tumor volume using calipers twice weekly using the formula: Volume = (Length x Width^2) / 2.[10]
-
Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-200 mm³.
In Vivo Efficacy Study of this compound
Materials:
-
Tumor-bearing mice
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Calipers
-
Analytical balance
Protocol:
-
Prepare a formulation of this compound in the chosen vehicle at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 200 µL).
-
Administer this compound (e.g., 50 mg/kg) or vehicle to the respective treatment groups via oral gavage.
-
Follow the predetermined dosing schedule (e.g., once daily for 6 days).[5]
-
Measure tumor volume and body weight at least twice weekly to monitor efficacy and toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and process the tumors for further analysis (e.g., pharmacodynamics, biomarker analysis).
Concluding Remarks
The synthetic lethal interaction between MAT2A inhibition and MTAP deletion provides a clear rationale for the development of MAT2A inhibitors like this compound for a significant subset of cancers. The protocols and data presented herein offer a robust framework for preclinical evaluation of this compound in the HCT-116 MTAP-/- xenograft model. Careful adherence to these methodologies will enable researchers to generate reproducible and reliable data to further investigate the therapeutic potential of this targeted therapy.
References
- 1. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment-Based Design of a Potent MAT2a Inhibitor and in Vivo Evaluation in an MTAP Null Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. probiologists.com [probiologists.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 10. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Mat2A-IN-10 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Mat2A-IN-10 (also referred to as Compound 28) in preclinical animal studies, with a focus on dosage, formulation, and experimental protocols for assessing in vivo efficacy.
Introduction
This compound is a potent and orally active allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor. In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an accumulation of methylthioadenosine (MTA), which partially inhibits the arginine methyltransferase PRMT5. This creates a synthetic lethal dependency on MAT2A to maintain SAM levels for essential PRMT5 activity. Inhibition of MAT2A by this compound in these MTAP-deleted tumors leads to a significant reduction in SAM levels, further inhibition of PRMT5, and ultimately, tumor growth inhibition and regression.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo potency and dosage of this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | MTAP Status | IC50 (nM) |
| HCT-116 | MTAP-/- | 75 ± 5[1] |
| HCT-116 | Wild-Type | >10,000[1] |
Table 2: In Vivo Efficacy of this compound in HCT-116 Xenograft Model
| Animal Model | Tumor Type | Dosage | Administration Route | Dosing Schedule | Outcome |
| BALB/c mice | HCT-116 (MTAP-/-) Xenograft | 50 mg/kg | Oral (p.o.) | Once daily for 6 days | -52% tumor regression by day 18[1] |
Signaling Pathway
The efficacy of this compound is centered on the synthetic lethal relationship between MAT2A and MTAP deletion. The following diagram illustrates this signaling pathway.
Caption: MAT2A inhibition in MTAP-deleted cancer cells.
Experimental Protocols
In Vivo Efficacy Study in HCT-116 (MTAP-/-) Xenograft Model
This protocol outlines the key steps for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft model.
Materials:
-
This compound (Compound 28)
-
HCT-116 (MTAP-/-) human colorectal carcinoma cells
-
Female BALB/c nude mice (6-8 weeks old)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® (or similar basement membrane matrix)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
-
Gavage needles
-
Calipers
-
Sterile syringes and needles
Experimental Workflow Diagram:
Caption: Workflow for in vivo efficacy testing.
Procedure:
-
Cell Culture:
-
Culture HCT-116 (MTAP-/-) cells in the recommended medium until they reach approximately 80-90% confluency.
-
Harvest the cells using standard trypsinization methods and wash with sterile PBS.
-
Determine cell viability using a suitable method (e.g., trypan blue exclusion). Viability should be >95%.
-
-
Cell Preparation for Implantation:
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
-
-
Subcutaneous Implantation:
-
Inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
-
Randomization into Treatment Groups:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Formulation Preparation: Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% methylcellulose) at the desired concentration to achieve a 50 mg/kg dose in a typical administration volume (e.g., 10 mL/kg).
-
Administration: Administer this compound (50 mg/kg) or vehicle to the respective groups via oral gavage once daily for the duration of the treatment period (e.g., 6 days).
-
-
Continued Monitoring:
-
Continue to monitor tumor volume and mouse body weight 2-3 times per week throughout the study.
-
Observe the animals for any signs of toxicity.
-
-
Study Endpoint and Data Collection:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a specified duration (e.g., 18 days).
-
At the endpoint, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tissues can be collected for further analysis (e.g., pharmacodynamics, histology).
-
Safety and Toxicology
There is currently limited publicly available safety and toxicology data specifically for this compound. However, for the class of MAT2A inhibitors, potential on-target toxicities could be related to the systemic depletion of SAM, which is a key metabolite in numerous cellular processes. Researchers should carefully monitor animals for signs of toxicity, including weight loss, changes in behavior, and any signs of organ dysfunction.
Conclusion
This compound has demonstrated significant anti-tumor efficacy in a preclinical model of MTAP-deleted colorectal cancer. The provided protocols and data serve as a valuable resource for researchers designing and conducting in vivo studies with this compound. Careful adherence to the experimental procedures and diligent monitoring of the animals are crucial for obtaining robust and reproducible results.
References
Application Notes and Protocols for Mat2A-IN-10 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mat2A-IN-10 is a potent and orally active allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor in numerous biological processes.[1] Inhibition of MAT2A disrupts the methionine cycle, leading to decreased levels of SAM and an accumulation of S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferases. This disruption of cellular methylation processes has shown significant anti-proliferative effects, particularly in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to investigate its effects on cell proliferation, signaling pathways, and the cell cycle.
Mechanism of Action
MAT2A catalyzes the conversion of methionine and ATP into SAM.[3][4] SAM is the primary methyl group donor for the methylation of DNA, RNA, histones, and other proteins, processes that are crucial for the regulation of gene expression and cellular homeostasis. In cancer cells, particularly those with MTAP deletion, there is an increased reliance on the MAT2A-driven methionine cycle.[2] this compound acts as an allosteric inhibitor of MAT2A, meaning it binds to a site distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity.[5] This leads to a reduction in intracellular SAM levels, which in turn inhibits the function of various methyltransferases, including Protein Arginine Methyltransferase 5 (PRMT5).[6][7] The inhibition of PRMT5-dependent mRNA splicing and the subsequent induction of DNA damage contribute to the anti-tumor effects of this compound.[6][8]
Biochemical and Cellular Activity of this compound
The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Reference |
| Biochemical IC50 | 26 nM | [1] |
| Cell Line | Genotype | Cellular IC50 | Reference |
| HCT-116 | MTAP-/- | 75 ± 5 nM | [1] |
| HCT-116 | WT | >10000 nM | [1] |
Signaling Pathway Perturbed by this compound
The primary signaling pathway affected by this compound is the methionine cycle and the downstream methylation events. Inhibition of MAT2A leads to a cascade of effects, ultimately impacting gene expression and cell fate.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the manufacturer's information and general laboratory practice for similar small molecules, it is recommended to prepare a 10 mM stock solution of this compound in DMSO.[7][9]
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 534.51 g/mol ), add 187.1 µL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C and sonication can aid in dissolution if necessary.[7][9]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
Cell Proliferation Assay
This protocol describes a colorimetric assay to determine the effect of this compound on cell proliferation.
Materials:
-
Cells of interest (e.g., HCT-116 MTAP-/- and WT)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Microplate reader
Procedure:
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test is 0.1 nM to 10 µM.[1] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 4 days.[1]
-
On the day of analysis, add 10 µL of the cell proliferation reagent to each well and incubate for 1-4 hours at 37°C, or according to the manufacturer's instructions.[10]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot Analysis
This protocol is for assessing changes in protein expression levels in key signaling pathways upon treatment with this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against MAT2A, PRMT5, H3K4me3, cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 10x IC50) and a vehicle control for the desired time (e.g., 24, 48, or 72 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[11][12]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples at 95-100°C for 5 minutes.[11]
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution after treatment with this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound and a vehicle control as described for the western blot analysis.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS and resuspend the cell pellet.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.[3][4]
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[13]
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting
-
Compound Precipitation: If this compound precipitates in the culture medium, ensure the final DMSO concentration is low (typically <0.5%). It may be necessary to prepare intermediate dilutions in serum-free medium before adding to the final culture.
-
Low Inhibition: If the expected inhibitory effect is not observed, verify the activity of the compound and ensure the correct concentration is being used. Cell density can also affect the apparent IC50.
-
High Background in Western Blots: Optimize blocking conditions and antibody concentrations. Ensure adequate washing steps are performed.
-
Poor Cell Cycle Histograms: Ensure proper cell fixation and staining. Avoid cell clumps by gentle vortexing during fixation and filtering the samples before analysis if necessary.
Conclusion
This compound is a valuable research tool for investigating the role of the methionine cycle and cellular methylation in various biological processes, particularly in the context of cancer. The protocols provided here offer a framework for utilizing this compound in cell culture experiments to explore its mechanism of action and potential therapeutic applications. Adherence to these detailed methodologies will facilitate the generation of reproducible and reliable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. bio-rad.com [bio-rad.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
Measuring Intracellular SAM Levels After Mat2A-IN-10 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosylmethionine (SAM) is a universal methyl donor essential for the methylation of DNA, RNA, proteins, and lipids, playing a critical role in cellular processes such as gene expression, signal transduction, and metabolism.[1][2] The enzyme methionine adenosyltransferase 2A (MAT2A) catalyzes the synthesis of SAM from methionine and ATP.[3] In various cancers, MAT2A is overexpressed, leading to an increased demand for SAM to support rapid cell growth and proliferation.[4][5]
Mat2A-IN-10 is a potent and orally active inhibitor of MAT2A with an IC50 of 26 nM.[6] By blocking MAT2A activity, this compound disrupts the methionine cycle, leading to a reduction in intracellular SAM levels.[5] This depletion of SAM can selectively inhibit the growth of cancer cells, particularly those with a dependency on the MAT2A pathway, such as MTAP-deleted cancers.[1][7] Accurate measurement of intracellular SAM levels following treatment with this compound is therefore crucial for evaluating its pharmacological efficacy and understanding its mechanism of action.
These application notes provide detailed protocols for quantifying intracellular SAM levels and offer guidance on data interpretation for researchers investigating the effects of this compound.
Signaling Pathway and Mechanism of Action
This compound acts as an allosteric inhibitor of MAT2A, preventing the synthesis of SAM. This leads to a decrease in the intracellular SAM pool, which in turn inhibits various methylation reactions catalyzed by methyltransferases. The reduction in SAM levels can also lead to an accumulation of S-adenosylhomocysteine (SAH), a product of methylation reactions and a potent inhibitor of methyltransferases, further amplifying the inhibitory effect.[5]
Experimental Protocols
The selection of an appropriate method for measuring intracellular SAM will depend on the available equipment, sample type, and required sensitivity. Below are detailed protocols for three common methods: LC-MS/MS, ELISA, and a fluorescence-based assay.
Experimental Workflow Overview
Protocol 1: Quantification of Intracellular SAM by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of SAM.[8][9][10][11][12]
Materials:
-
Cells treated with this compound and control cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol with 0.1% formic acid, pre-chilled to -80°C
-
Internal standard (e.g., d3-SAM)
-
LC-MS/MS system (e.g., Sciex 6500+ ESI-tripleQ)[8]
Procedure:
-
Cell Harvesting and Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled (-80°C) methanol with 0.1% formic acid to each well (for a 6-well plate).
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Add the internal standard (d3-SAM) to each sample.
-
Vortex vigorously for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[13]
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid).[8]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a C8 or C18 column with a gradient elution. A typical mobile phase consists of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).[8][9]
-
Perform mass spectrometric detection in positive ion mode using multiple reaction monitoring (MRM).
-
Monitor the following transitions:
-
-
Data Analysis:
-
Quantify the peak areas for SAM and the internal standard.
-
Generate a standard curve using known concentrations of SAM.
-
Calculate the concentration of SAM in the samples by normalizing to the internal standard and comparing to the standard curve.
-
Normalize the final SAM concentration to the cell number or total protein concentration of the initial sample.
-
Protocol 2: Quantification of Intracellular SAM by ELISA
Enzyme-linked immunosorbent assay (ELISA) is a high-throughput method suitable for the relative quantification of SAM. Several commercial kits are available.[14][15][16][17][18] This protocol is a general guideline based on a competitive ELISA format.
Materials:
-
Cells treated with this compound and control cells
-
Cell lysis buffer (e.g., RIPA buffer)
-
Commercial SAM ELISA kit (e.g., from Cell Biolabs, Abbexa, MyBioSource, or Assay Genie)[14][15][16][17]
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Harvest cells and prepare cell lysates according to the ELISA kit manufacturer's instructions. This typically involves washing the cells with PBS and then lysing them with the provided buffer.[17]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate for normalization.
-
-
ELISA Assay:
-
Follow the specific instructions provided with the commercial ELISA kit. A general competitive ELISA protocol is as follows:
-
Add standards and samples to the wells of the microplate pre-coated with a SAM conjugate.[14]
-
Add the anti-SAM antibody to each well.[14]
-
Incubate the plate to allow for competitive binding between the SAM in the sample and the SAM conjugate for the antibody.
-
Wash the plate to remove unbound antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate again.
-
Add the substrate (e.g., TMB) and incubate until color develops. The intensity of the color is inversely proportional to the amount of SAM in the sample.[15]
-
Add a stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[15]
-
Generate a standard curve by plotting the absorbance versus the concentration of the SAM standards.
-
Determine the SAM concentration in the samples from the standard curve.
-
Normalize the SAM concentration to the total protein concentration of the cell lysate.
-
Protocol 3: Quantification of Intracellular SAM by Fluorescence-Based Assay
Fluorescence-based assays offer a sensitive and continuous method for measuring SAM levels and are suitable for high-throughput screening.[2][19][20][21][22]
Materials:
-
Cells treated with this compound and control cells
-
Commercial fluorescence-based SAM assay kit (e.g., Bridge-It® or SAMfluoro™)[2][19]
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Prepare cell extracts as described in the kit's protocol. This usually involves cell lysis and removal of debris.[19]
-
-
Fluorescence Assay:
-
Follow the manufacturer's protocol. A general procedure is as follows:
-
Prepare a standard curve with the provided SAM standards.
-
Add the standards and samples to the wells of a black microplate.
-
Add the assay solution, which typically contains enzymes that convert the product of the methylation reaction (SAH) into a fluorescent signal.[2] For example, SAH can be hydrolyzed to homocysteine and adenosine, and subsequent enzymatic reactions can lead to the production of hydrogen peroxide, which reacts with a probe to generate a fluorescent product.[2]
-
Incubate the plate at the recommended temperature for a specified time (e.g., 30 minutes at ~25°C).[19]
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths (e.g., excitation ~530-540 nm, emission ~585-595 nm).[2][23]
-
Generate a standard curve by plotting fluorescence intensity against SAM concentration.
-
Calculate the SAM concentration in the samples from the standard curve.
-
Normalize to cell number or protein concentration.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between different treatment conditions.
Table 1: Comparison of Intracellular SAM Measurement Methods
| Feature | LC-MS/MS | ELISA | Fluorescence-Based Assay |
| Principle | Mass-to-charge ratio | Competitive immunoassay | Enzyme-coupled fluorescence |
| Quantification | Absolute | Relative/Absolute | Relative/Absolute |
| Sensitivity | Very High (fmol-nmol)[10][24] | High (nmol-µmol)[14][18] | High (µmol)[19] |
| Specificity | Very High | High | Moderate to High |
| Throughput | Low to Medium | High | High |
| Equipment | LC-MS/MS system | Microplate reader | Fluorescence microplate reader |
| Cost | High | Medium | Medium |
Table 2: Expected Results of this compound Treatment on Intracellular SAM Levels
| Treatment Group | This compound Conc. (nM) | Intracellular SAM (pmol/10^6 cells) | % of Control |
| Vehicle Control | 0 | [Insert experimental value] | 100% |
| This compound | 10 | [Insert experimental value] | [Calculate] |
| This compound | 100 | [Insert experimental value] | [Calculate] |
| This compound | 1000 | [Insert experimental value] | [Calculate] |
Interpretation of Results:
A dose-dependent decrease in intracellular SAM levels is expected following treatment with this compound.[7][25] The magnitude of this decrease will depend on the cell type, the concentration of the inhibitor, and the duration of treatment. A significant reduction in SAM levels would confirm the on-target activity of this compound. It is also advisable to measure SAH levels, as an increase in the SAH/SAM ratio is a key indicator of inhibited methylation potential.[14]
Logical Relationship of Treatment and Effect
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers and scientists to accurately measure the intracellular levels of SAM following treatment with the MAT2A inhibitor, this compound. The choice of methodology should be guided by the specific experimental needs and available resources. Careful execution of these protocols and thorough data analysis will provide valuable insights into the pharmacodynamics and efficacy of this and other MAT2A-targeting therapeutic agents.
References
- 1. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fluorescent SAM Methyltransferase Assay | SAMfluoro: SAM Methyltransferase Assay [gbiosciences.com]
- 3. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. Frontiers | MAT2A-Mediated S-Adenosylmethionine Level in CD4+ T Cells Regulates HIV-1 Latent Infection [frontiersin.org]
- 14. S-Adenosylmethionine (SAM) ELISA Kit [cellbiolabs.com]
- 15. abbexa.com [abbexa.com]
- 16. mybiosource.com [mybiosource.com]
- 17. assaygenie.com [assaygenie.com]
- 18. biocompare.com [biocompare.com]
- 19. mediomics.com [mediomics.com]
- 20. Frontiers | Hydrogen Peroxide-Based Fluorometric Assay for Real-Time Monitoring of SAM-Dependent Methyltransferases [frontiersin.org]
- 21. A universal fluorescence polarization high throughput screening assay to target the SAM-binding sites of SARS-CoV-2 and other viral methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Universal, Continuous Assay for SAM-dependent Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 24. academic.oup.com [academic.oup.com]
- 25. S-adenosylmethionine biosynthesis is a targetable metabolic vulnerability in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application of Mat2A-IN-10 in Combination with Other Chemotherapy Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mat2A-IN-10 is a potent and orally bioavailable inhibitor of Methionine Adenosyltransferase 2A (MAT2A), a critical enzyme in the methionine cycle responsible for the synthesis of S-adenosylmethionine (SAM). SAM is the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of proteins and nucleic acids. In the context of oncology, particularly in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, inhibition of MAT2A has emerged as a promising therapeutic strategy. MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of PRMT5, rendering these cancer cells exquisitely sensitive to further reductions in SAM levels through MAT2A inhibition. This creates a synthetic lethal relationship, providing a therapeutic window for targeting MAT2A in MTAP-deleted tumors.
These application notes provide a comprehensive overview of the preclinical application of this compound in combination with other chemotherapy agents, including PRMT5 inhibitors and taxane-based chemotherapy. The included protocols and data are intended to guide researchers in designing and executing experiments to explore the synergistic potential of this compound in various cancer models. While much of the available data has been generated with the structurally related MAT2A inhibitor AG-270, the principles and methodologies are directly applicable to studies involving this compound.
Data Presentation
Table 1: In Vitro Potency of MAT2A Inhibitors
| Compound | MAT2A Enzymatic IC50 (nM) | HCT-116 (MTAP-/-) Cellular IC50 (nM) | HCT-116 (WT) Cellular IC50 (nM) | Reference |
| This compound (Compound 28) | 26 | 75 | >10000 | [1] |
| AG-270 | 68.3 | 300.4 | 1223.3 | [1] |
| PF-9366 | 420 | ~1200 | Not Reported | [1] |
| IDE397 | ~10 | 15 | >20000 | [1] |
Table 2: Synergistic Effects of MAT2A Inhibitors with Other Chemotherapy Agents (Preclinical Data)
| MAT2A Inhibitor | Combination Agent | Cancer Model | Effect | Reference |
| AG-270 | PRMT5 Inhibitor (MTA-cooperative) | MTAP-deleted Lung and Pancreatic Cancer PDX | Durable tumor regressions, including complete responses | [2] |
| AG-270 | Docetaxel | MTAP-deleted NSCLC and Pancreatic Cancer PDX | Additive-to-synergistic anti-tumor activity, with 50% complete tumor regressions in some models | [3][4] |
| AG-270 | Paclitaxel | MTAP-deleted Pancreatic Cancer and NSCLC | Synergistic antiproliferative effects in vitro and in vivo | [1] |
| AG-270 | Gemcitabine | MTAP-deleted Pancreatic Cancer PDX | Additive-to-synergistic anti-tumor activity | [3][4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of MAT2A Inhibition in MTAP-deleted Cancers
Caption: MAT2A inhibition in MTAP-deleted cancers.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for in vitro synergy studies.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Synergy Assessment
Objective: To determine the synergistic anti-proliferative effect of this compound in combination with another chemotherapy agent (e.g., paclitaxel, docetaxel, gemcitabine, or a PRMT5 inhibitor) in MTAP-deleted cancer cell lines.
Materials:
-
MTAP-deleted cancer cell line (e.g., HCT-116 MTAP-/-)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Chemotherapy agent of interest (dissolved in an appropriate solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination agent in complete medium. A 6x6 or 8x8 matrix of concentrations is recommended to assess synergy over a range of doses.
-
Carefully remove the medium from the wells and add 100 µL of the drug-containing medium (or vehicle control) to the respective wells.
-
Include wells with single-agent treatments and a vehicle control (e.g., DMSO at the highest concentration used).
-
-
Incubation:
-
Incubate the plate for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement (using MTT assay as an example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]
-
Protocol 2: Western Blot Analysis of Apoptosis and Cell Cycle Markers
Objective: To investigate the effect of this compound in combination with a chemotherapy agent on key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cells treated as described in Protocol 1 (in 6-well plates).
-
RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-Cyclin B1, anti-p-Histone H3, anti-SDMA, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis:
-
After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
-
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model of MTAP-deleted cancer.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
MTAP-deleted cancer cells (e.g., HCT-116 MTAP-/-).
-
Matrigel (optional).
-
This compound formulated for oral administration.
-
Chemotherapy agent formulated for appropriate administration (e.g., intravenous for paclitaxel).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1-5 x 10^6 MTAP-deleted cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy agent alone, Combination).
-
Administer this compound orally (p.o.) once or twice daily.
-
Administer the chemotherapy agent according to a clinically relevant schedule (e.g., paclitaxel intravenously once a week).
-
Monitor the body weight of the mice regularly as a measure of toxicity.
-
-
Tumor Measurement:
-
Measure the tumor dimensions with calipers two to three times per week.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint and Analysis:
-
Continue the treatment for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for SDMA levels).
-
Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Conclusion
The combination of this compound with other chemotherapy agents, particularly in the context of MTAP-deleted cancers, represents a promising therapeutic strategy. The provided data and protocols offer a framework for researchers to explore these synergistic interactions further. By leveraging the synthetic lethal relationship between MAT2A inhibition and MTAP deficiency, and by combining this targeted approach with standard-of-care chemotherapies, it may be possible to achieve enhanced anti-tumor efficacy and overcome mechanisms of drug resistance. Further preclinical investigation is warranted to optimize combination regimens and to identify predictive biomarkers for patient stratification.
References
- 1. probiologists.com [probiologists.com]
- 2. Abstract 1644: Dual inhibition of MAT2A and PRMT5 delivers synergistic anti-tumor responses in preclinical models of MTAP-deleted cancer | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. explore.openalex.org [explore.openalex.org]
- 5. In vitro search for synergy and antagonism: evaluation of docetaxel combinations in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mat2A-IN-10 solubility and formulation for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Mat2A-IN-10 in in vivo studies. The information is tailored for scientists and drug development professionals to address common challenges related to solubility and formulation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in preclinical models?
A1: this compound has been shown to be orally active.[1] The recommended route of administration for in vivo efficacy studies in mice is oral gavage (p.o.).[1]
Q2: What is a typical dosage for this compound in a mouse xenograft model?
A2: A dosage of 50 mg/kg, administered orally once daily, has been demonstrated to result in tumor regression in an HCT-116 (MTAP-/-) xenograft mouse model.[1] Pharmacokinetic studies have also been conducted at a dose of 10 mg/kg for oral administration.[1]
Q3: Is there a recommended vehicle for formulating this compound for oral administration?
A3: While a specific vehicle for this compound is not explicitly published, formulations for other orally administered MAT2A inhibitors can provide a strong starting point. These often utilize a combination of solvents and solubilizing agents to ensure bioavailability. Two example vehicles for other MAT2A inhibitors are:
-
10% DMSO and 90% (20% SBE-β-CD in saline)
-
5% (v/v) DMSO / 45% (v/v) (60% w/v SBE-β-CD in purified water) / 50% (v/v) (20% w/v PVP K30 in purified water)
It is crucial to determine the optimal vehicle for your specific experimental conditions.
Solubility and Formulation Troubleshooting
Solubility Data
Table 1: Recommended Solvents for Initial Solubility Testing
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | ≥ 10 mg/mL | Often used for initial stock solutions. |
| Ethanol | Test a range (e.g., 1-10 mg/mL) | May be used as a co-solvent. |
| Water | Expected to be low | Assess solubility for final formulation. |
| Saline | Expected to be low | Assess solubility for final formulation. |
Experimental Protocol: Solubility Assessment
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound powder (e.g., 5 mg).
-
Add a measured volume of the primary solvent (e.g., DMSO) to achieve the highest desired concentration.
-
Vortex and/or sonicate the mixture to facilitate dissolution.
-
Visually inspect for any undissolved particles. If the solution is clear, the compound is soluble at that concentration.
-
-
Aqueous Solubility Determination:
-
From a high-concentration DMSO stock, add small aliquots to an aqueous buffer (e.g., saline or PBS) to determine the concentration at which precipitation occurs.
-
This will help define the limits for your final dosing formulation to avoid precipitation upon administration.
-
Troubleshooting Common Formulation Issues
Issue 1: Precipitation of this compound upon dilution of DMSO stock with aqueous vehicle.
This is a common issue for hydrophobic compounds. The workflow below provides a systematic approach to resolving this problem.
Issue 2: Inconsistent results or poor bioavailability in vivo.
This could be related to the stability and homogeneity of the formulation.
Table 2: Troubleshooting Poor In Vivo Performance
| Potential Cause | Recommended Action |
| Formulation Instability | Prepare the formulation fresh before each administration. Avoid storing aqueous formulations for extended periods. |
| Inhomogeneous Suspension | If the compound is not fully dissolved, ensure the suspension is homogenous by continuous stirring or vortexing before each gavage. |
| Incorrect Dosing Volume | Ensure accurate calculation of the dosing volume based on the final concentration and the animal's body weight. |
Recommended In Vivo Formulation Protocol (Starting Point)
This protocol is a suggested starting point based on formulations used for similar MAT2A inhibitors. Optimization may be required.
-
Prepare a 20% (w/v) SBE-β-CD solution in saline:
-
Dissolve 20 g of SBE-β-CD in 100 mL of sterile saline.
-
Stir until fully dissolved. Gentle heating may be required.
-
-
Prepare the this compound dosing solution:
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.
-
For the final formulation, aim for a final DMSO concentration of ≤10%.
-
Slowly add the DMSO stock solution to the 20% SBE-β-CD solution while vortexing to achieve the desired final concentration of this compound.
-
For example, to prepare a 5 mg/mL solution with 10% DMSO:
-
Prepare a 50 mg/mL stock of this compound in DMSO.
-
Add 100 µL of the stock solution to 900 µL of the 20% SBE-β-CD solution.
-
-
-
Final Preparation:
-
Vortex the final solution thoroughly before administration to ensure homogeneity.
-
This guide provides a foundational framework for the successful in vivo application of this compound. Researchers are encouraged to perform small-scale pilot studies to validate their chosen formulation before proceeding with large-scale efficacy experiments.
References
Optimizing Mat2A-IN-10 Concentration for Cancer Cell Lines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Mat2A-IN-10 in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and orally active inhibitor of Methionine Adenosyltransferase 2A (MAT2A)[1]. MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for a wide range of cellular processes, including DNA, RNA, and protein methylation[2][3]. In cancer cells, which often have a high demand for methylation, inhibiting MAT2A disrupts these essential metabolic processes, leading to impaired cell growth and proliferation[2]. This compound is particularly effective in cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, a condition present in approximately 15% of all cancers[3][4]. The absence of MTAP leads to the accumulation of methylthioadenosine (MTA), which partially inhibits another enzyme, PRMT5. This makes the cancer cells highly dependent on MAT2A for SAM production, creating a synthetic lethal vulnerability that this compound exploits[3][4].
Q2: How do I determine the optimal concentration of this compound for my cancer cell line?
The optimal concentration of this compound is cell line-dependent. A dose-response experiment is essential to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. We recommend starting with a broad range of concentrations (e.g., 0.1 nM to 10 µM) and narrowing it down based on the initial results. The incubation time for these experiments is typically between 4 to 6 days[1][5]. For initial experiments, you can refer to the table below for reported IC50 values in various cancer cell lines.
Q3: What is the recommended solvent for dissolving this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, further dilution into aqueous solutions containing co-solvents like PEG300, Tween-80, and saline may be necessary to ensure solubility and bioavailability. It is crucial to prepare fresh working solutions for in vivo experiments on the day of use. If you observe precipitation, gentle warming and/or sonication can aid in dissolution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect at expected concentrations. | 1. Cell line is not sensitive: The cancer cell line may not have the MTAP deletion or other factors that confer sensitivity to MAT2A inhibition. 2. Incorrect drug concentration: Errors in dilution or degradation of the compound. 3. Suboptimal experimental conditions: Incorrect incubation time, cell seeding density, or assay method. | 1. Verify MTAP status: Check the MTAP gene status of your cell line. MTAP-deleted cell lines are generally more sensitive[4]. 2. Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a validated stock solution. 3. Optimize protocol: Ensure your cell viability assay protocol is optimized for your specific cell line and that the incubation period is sufficient (typically 4-6 days)[1][5]. |
| High background or variability in cell viability assays. | 1. Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. 2. Uneven cell seeding: Inconsistent number of cells per well. 3. Contamination: Mycoplasma or bacterial contamination can affect cell growth and assay results. | 1. Include a solvent control: Always include a vehicle control (e.g., DMSO at the same final concentration as your highest drug concentration) to assess solvent toxicity. Keep the final DMSO concentration below 0.5%. 2. Ensure uniform cell suspension: Mix the cell suspension thoroughly before and during seeding. 3. Test for contamination: Regularly test your cell cultures for mycoplasma contamination. |
| Unexpected toxicity in non-cancerous or MTAP-proficient cell lines. | 1. Off-target effects: At high concentrations, this compound may have off-target effects. One potential off-target is MAT1A, which is primarily expressed in hepatocytes[6]. 2. Cell line-specific sensitivity: Some cell lines may have inherent sensitivities unrelated to MAT2A inhibition. | 1. Use a lower concentration range: If significant toxicity is observed in control cells, consider using a lower and narrower concentration range for your experiments. 2. Characterize the mechanism: Perform downstream analysis (e.g., Western blot for SAM levels or histone methylation) to confirm that the observed effects are due to MAT2A inhibition. |
| Development of resistance to this compound. | 1. Upregulation of MAT2A: Prolonged treatment with some MAT2A inhibitors can lead to a feedback mechanism that upregulates MAT2A expression[3]. 2. Activation of alternative pathways: Cancer cells can develop resistance by activating compensatory signaling pathways. | 1. Monitor MAT2A expression: Use Western blot or qPCR to monitor MAT2A protein and mRNA levels over time. 2. Consider combination therapies: Combining this compound with other targeted therapies, such as PRMT5 inhibitors or taxanes, may overcome resistance[6][7]. |
Data Presentation
Table 1: Reported IC50 Values of Mat2A Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | MTAP Status | IC50 (nM) | Incubation Time | Reference |
| This compound | HCT-116 | Colon Cancer | MTAP -/- | 75 ± 5 | 4 days | [1] |
| This compound | HCT-116 | Colon Cancer | WT | >10000 | 4 days | [1] |
| PF-9366 | MLL-AF4 | Leukemia | Not Specified | 10330 | 6 days | [5] |
| PF-9366 | MLL-AF9 | Leukemia | Not Specified | 7720 | 6 days | [5] |
| PF-9366 | SEM | Leukemia | Not Specified | 3815 | 6 days | [5] |
| PF-9366 | THP-1 | Leukemia | Not Specified | 4210 | 6 days | [5] |
| PF-9366 | H460/DDP | Lung Cancer | Not Specified | ~10000 | Not Specified | [8] |
| AG-270 | HCT116 | Colon Cancer | MTAP-null | 20 | 72 hours | [9] |
| AG-270 | KP4 | Pancreatic Cancer | MTAP-null | Not Specified | Not Specified | [7] |
| Generic MAT2A inhibitor | LN18 | Glioma | MTAP -/- | ~10 | Not Specified | [10][11] |
| Generic MAT2A inhibitor | U87 | Glioma | MTAP -/- | ~10 | Not Specified | [10][11] |
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is adapted for determining the IC50 of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubation: Incubate the plate for 4-6 days at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for assessing the levels of MAT2A and downstream markers of its inhibition.
-
Cell Lysis: Treat cells with the desired concentrations of this compound for 48-72 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against MAT2A, H3K27me3, SDMA (symmetric dimethylarginine), and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative PCR (qPCR) Analysis
This protocol is for measuring the expression of genes regulated by MAT2A.
-
RNA Extraction: Treat cells with this compound for 24-48 hours. Isolate total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for your target genes (e.g., MEIS1, HOXA9, CDKN1A, CDK1, RB1, MDM2) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Mandatory Visualizations
Caption: The MAT2A signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for optimizing this compound concentration.
Caption: A troubleshooting decision tree for unexpected results with this compound.
References
- 1. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Mat2A-IN-10 experiments
Welcome to the technical support center for Mat2A-IN-10 experiments. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common issues encountered when working with this selective MAT2A inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound in our cell-based assays. What are the potential causes?
A1: Inconsistent IC50 values for this compound can arise from several factors:
-
Cell Line Integrity and Passage Number: Ensure you are using a consistent and low-passage number of your cell line. Genetic drift in cancer cell lines can alter their metabolic dependencies and drug sensitivity. MTAP deletion status is critical for sensitivity to this compound, so it's crucial to verify this in your cells.[1][2]
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final assay readout. Optimize and strictly control the seeding density for all experiments.
-
Compound Stability and Storage: this compound, like any small molecule inhibitor, can degrade over time. Ensure it is stored correctly as per the manufacturer's instructions. Prepare fresh dilutions from a stock solution for each experiment.
-
Assay Duration: The length of exposure to the inhibitor can influence the IC50 value. A 4-day incubation period has been reported to be effective for HCT-116 (MTAP-/-) cells.[1] Ensure your assay duration is consistent across experiments.
-
Reagent Quality: The quality and consistency of media, serum, and other assay reagents can impact cell growth and inhibitor activity. Use high-quality reagents from a reliable source.
Q2: Our biochemical assay for Mat2A activity shows a lower-than-expected inhibition with this compound. What could be the problem?
A2: Several factors can lead to reduced efficacy in a biochemical assay:
-
Enzyme Activity: Ensure the recombinant MAT2A enzyme is active. Improper storage or multiple freeze-thaw cycles can reduce enzyme activity.[3]
-
Substrate Concentrations: The concentrations of ATP and L-methionine are critical. Ensure they are at the optimal concentrations for your assay.[2][4] The kinetic mechanism of Mat2A is ordered, with ATP binding before L-methionine.[5][6]
-
Assay Buffer Composition: The buffer composition, including pH and the presence of necessary cofactors like MgCl2, is crucial for optimal enzyme activity.[5] Phosphate-based buffers should be avoided as they can interfere with colorimetric detection reagents that measure phosphate.[3]
-
Inhibitor Dilution: Ensure the inhibitor is properly dissolved and diluted. Using a fresh dilution series for each experiment is recommended.
-
Incubation Times: Both the pre-incubation of the enzyme with the inhibitor and the enzymatic reaction time should be optimized and kept consistent.[2]
Q3: We are not observing the expected downstream effects on PRMT5 activity after treating cells with this compound. Why might this be?
A3: A lack of downstream effects on PRMT5 activity could be due to:
-
Insufficient MAT2A Inhibition: The concentration of this compound used may not be sufficient to significantly reduce intracellular S-adenosylmethionine (SAM) levels. Verify the IC50 in your specific cell line and use a concentration that is known to be effective.
-
Cellular Adaptation: Some cancer cells can adapt to MAT2A inhibition, potentially by upregulating MAT2A expression.[4] This can blunt the downstream effects.
-
Timing of Analysis: The reduction in SAM levels and subsequent impact on PRMT5 activity may take time to manifest. Perform a time-course experiment to determine the optimal time point for observing changes in PRMT5 methylation marks.
-
Assay Sensitivity: The method used to measure PRMT5 activity or its methylation marks may not be sensitive enough to detect the changes. Ensure your antibody for symmetric dimethylarginine (SDMA) is specific and validated.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Biochemical) | Recombinant MAT2A | 26 nM | [1] |
| IC50 (Cell Proliferation) | HCT-116 (MTAP-/-) | 75 ± 5 nM | [1] |
| IC50 (Cell Proliferation) | HCT-116 (WT) | >10000 nM | [1] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay
-
Cell Seeding: Plate HCT-116 (MTAP-/-) and HCT-116 (WT) cells in a 96-well plate at a pre-optimized density (e.g., 1000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM.[1]
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 4 days at 37°C in a humidified incubator with 5% CO2.[1]
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as the Cell Counting Kit-8 (CCK8) assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: MAT2A Biochemical Assay
-
Reagent Preparation:
-
Prepare a 1x MAT2A Assay Buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl2, and 0.05% Brij-35.
-
Prepare stock solutions of ATP (e.g., 100 µM final concentration) and L-Methionine (e.g., 100 µM final concentration).[2]
-
Prepare a serial dilution of this compound in DMSO.
-
-
Assay Reaction:
-
In a 384-well plate, add a small volume (e.g., 100 nL) of the diluted this compound or DMSO (vehicle control).[2]
-
Add recombinant MAT2A protein (e.g., 20 µg/mL final concentration) to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.[2]
-
Initiate the enzymatic reaction by adding a mixture of ATP and L-Methionine.
-
Incubate for 30 minutes at room temperature.[2]
-
-
Detection:
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: The MAT2A signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Blunting of Mat2A-IN-10 Efficacy by Cellular Adaptation
Welcome to the technical support center for researchers utilizing Mat2A-IN-10 and other MAT2A inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on the phenomenon of blunted efficacy due to cellular adaptation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A), an enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM). SAM is the universal methyl donor for a wide range of cellular processes, including the methylation of DNA, RNA, and proteins. By inhibiting MAT2A, this compound depletes intracellular SAM levels, which can disrupt these essential methylation events and ultimately inhibit cancer cell growth.[1]
Q2: In which cancer types is this compound expected to be most effective?
MAT2A inhibitors like this compound have shown the most promise in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3][4] MTAP deletion, which occurs in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA).[2][4] MTA is a weak endogenous inhibitor of PRMT5, a key enzyme that uses SAM for protein methylation. The combination of MTA accumulation and SAM depletion by a MAT2A inhibitor creates a synthetic lethal environment, leading to enhanced cancer cell death.[4][5]
Q3: What is cellular adaptation in the context of this compound treatment, and how does it blunt efficacy?
Cellular adaptation refers to the process by which cancer cells develop resistance to a drug over time. In the case of MAT2A inhibitors, a key mechanism of adaptation is the upregulation of MAT2A gene expression itself.[6] This feedback loop can counteract the inhibitory effect of the drug, leading to a rebound in SAM levels and a reduction in the anti-proliferative effects of the treatment. Other adaptive mechanisms may involve the rewiring of metabolic pathways to compensate for SAM depletion.
Troubleshooting Guides
Problem 1: Suboptimal reduction in intracellular S-adenosylmethionine (SAM) levels.
Possible Causes:
-
Incorrect inhibitor concentration: The concentration of this compound may be too low to effectively inhibit the enzyme.
-
Cellular adaptation: Cells may have upregulated MAT2A expression, requiring higher inhibitor concentrations.
-
Problems with inhibitor stability or activity: The inhibitor may have degraded or may not be active.
-
Inaccurate SAM measurement: The method used to quantify SAM may not be sensitive or accurate enough.
Troubleshooting Steps:
-
Verify Inhibitor Concentration and Activity:
-
Perform a dose-response experiment to determine the optimal concentration for SAM reduction in your specific cell line.
-
Confirm the identity and purity of your this compound stock.
-
-
Assess MAT2A Protein Levels:
-
Perform a western blot to compare MAT2A protein levels in treated versus untreated cells. An increase in MAT2A expression suggests cellular adaptation.
-
-
Optimize SAM Measurement:
-
Ensure your protocol for SAM extraction and quantification is validated. Consider using a commercially available SAM assay kit or LC-MS for accurate measurement.
-
Problem 2: Lack of anti-proliferative effect despite SAM reduction.
Possible Causes:
-
Cell line is not dependent on the MAT2A/PRMT5 axis: The cancer cell line may not have an MTAP deletion or may have other bypass mechanisms.
-
Incomplete inhibition of downstream pathways: While SAM levels are reduced, the downstream effects on PRMT5 activity and other methylation events may not be sufficient to induce cell death.
-
Cellular adaptation: Cells may have developed mechanisms to survive with lower SAM levels.
Troubleshooting Steps:
-
Confirm MTAP Status:
-
Verify the MTAP deletion status of your cell line through PCR or western blotting.
-
-
Assess PRMT5 Activity:
-
Measure the levels of symmetric dimethylarginine (SDMA), a downstream marker of PRMT5 activity, via western blot. A lack of reduction in SDMA suggests that PRMT5 activity is not being sufficiently inhibited.
-
-
Investigate Other Adaptive Mechanisms:
-
Consider performing transcriptomic or proteomic analysis to identify upregulated survival pathways.
-
Problem 3: Inconsistent results in in vivo experiments.
Possible Causes:
-
Poor pharmacokinetic properties of the inhibitor: this compound may have low bioavailability or rapid clearance in your animal model.
-
Suboptimal dosing regimen: The dose and frequency of administration may not be sufficient to maintain target engagement in the tumor.
-
Tumor heterogeneity: The tumor may contain a mixed population of cells, some of which are resistant to the inhibitor.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies:
-
Measure plasma and tumor concentrations of this compound and SAM levels at different time points after dosing to establish a relationship between drug exposure and target engagement.
-
-
Optimize Dosing Regimen:
-
Based on PK/PD data, adjust the dose and schedule to maintain SAM reduction in the tumor.
-
-
Histological Analysis:
-
Examine tumor tissue for markers of MAT2A expression and PRMT5 activity to assess target engagement and identify potential resistance mechanisms.
-
Quantitative Data Summary
| Inhibitor | Cell Line | MTAP Status | IC50 (nM) | SAM Reduction | SDMA Reduction | Reference |
| AG-270 | HCT116 | MTAP-/- | 260 | Yes | Yes | [5] |
| PF-9366 | MLL-AF4 | N/A | 10,330 | Yes | N/A | [7] |
| PF-9366 | MLL-AF9 | N/A | 7,720 | Yes | N/A | [7] |
| Compound 30 | HCT-116 | MTAP-/- | N/A | 79% in vivo | N/A | [6] |
Note: IC50 values can vary depending on the assay conditions and cell line.
Experimental Protocols
Measurement of Intracellular SAM Levels
This protocol provides a general workflow for measuring intracellular SAM. Specific details may vary depending on the chosen method (e.g., ELISA, LC-MS/MS).
Materials:
-
Cells treated with this compound or vehicle control.
-
Cold PBS.
-
Lysis buffer (e.g., perchloric acid or ammonium formate based).[8]
-
Scraper.
-
Microcentrifuge.
-
SAM quantification kit (e.g., fluorescence-based or ELISA) or access to LC-MS/MS.[9][10][11]
Procedure:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding cold lysis buffer and scraping.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
Follow the manufacturer's instructions for the chosen SAM quantification kit or prepare the sample for LC-MS/MS analysis.[8][9]
-
Normalize the SAM concentration to the total protein concentration of the cell lysate.
Western Blot for MAT2A and SDMA
Materials:
-
Cell lysates from treated and control cells.
-
SDS-PAGE gels.
-
Transfer apparatus and membranes (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-MAT2A, anti-SDMA, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Determine the protein concentration of cell lysates.
-
Transfer proteins to a membrane.[13]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[12][13]
-
Incubate the membrane with the primary antibody overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.[14]
-
Quantify band intensities and normalize to the loading control.
PRMT5 Activity Assay
Several commercial kits are available to measure PRMT5 activity. These assays typically measure the methylation of a PRMT5 substrate.
General Principle:
-
Incubate purified PRMT5 or cell lysate with a biotinylated substrate and SAM.
-
The methylated substrate is then detected using a specific antibody.
-
The signal generated is proportional to PRMT5 activity.
Available Assay Formats:
-
Homogeneous Assays (e.g., AlphaLISA): A no-wash, bead-based assay format.[15]
-
Colorimetric/Fluorometric Assays: Measure the production of a colored or fluorescent product.[10][16]
-
Direct SAH Detection: Measures the production of S-adenosylhomocysteine (SAH), the byproduct of the methylation reaction.[17]
Visualizations
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. addgene.org [addgene.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. epigentek.com [epigentek.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
Addressing poor oral bioavailability of Mat2A-IN-10 in preclinical models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the oral bioavailability of Mat2A-IN-10 in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its oral bioavailability a critical parameter?
This compound is an orally active, potent inhibitor of Methionine Adenosyltransferase 2A (MAT2A), an enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM).[1] SAM is a universal methyl donor crucial for the methylation of DNA, RNA, and proteins, which are vital processes for cancer cell survival and proliferation.[2][3] MAT2A has emerged as a promising therapeutic target, particularly in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion.[4][5]
Oral bioavailability is critical because it determines the fraction of an orally administered drug that reaches systemic circulation to exert its therapeutic effect. Consistent and adequate oral bioavailability is essential for achieving desired therapeutic concentrations in tumor tissues, ensuring reliable in vivo efficacy, and establishing a clear dose-response relationship in preclinical models.[6]
Q2: Published data suggests this compound has good oral activity. Why might I be observing poor exposure in my preclinical model?
While this compound (also referred to as compound 28 in some literature) has been reported to have favorable oral pharmacokinetic (PK) properties, several factors can lead to suboptimal exposure in a specific experimental setting.[1][5] These can be broadly categorized as:
-
Formulation Issues: The drug may not be fully solubilized in the vehicle, leading to incomplete absorption. The choice of excipients can significantly impact how the drug behaves in the gastrointestinal (GI) tract.
-
Physicochemical Properties: The compound's inherent solubility and permeability might be limiting factors under your specific experimental conditions (e.g., GI tract pH in a particular animal strain).
-
Biological Variability: Differences in animal strain, sex, age, diet, or gut microbiome can alter drug metabolism and absorption.
-
Experimental Protocol: Errors in dosing, sample collection, or bioanalytical procedures can lead to inaccurate measurements of drug exposure.
Q3: What are the first steps I should take to troubleshoot low oral bioavailability?
Begin with a systematic review of your compound and experimental setup:
-
Confirm Compound Identity and Purity: Use analytical methods like LC-MS and NMR to verify the identity, purity, and stability of your batch of this compound.
-
Analyze Your Formulation: Ensure the compound is fully dissolved in the dosing vehicle. Check for any precipitation over time. Consider simple formulation adjustments as a first step.
-
Review Dosing Procedures: Double-check dose calculations, vehicle volume, and the gavage technique to ensure accurate and complete administration.
-
Evaluate the Bioanalytical Method: Validate your sample analysis method (e.g., LC-MS/MS) for accuracy, precision, and sensitivity in the relevant biological matrix (e.g., plasma).
Troubleshooting Guide: Enhancing Oral Exposure
If initial checks do not resolve the issue, consider the following systematic troubleshooting workflow.
Troubleshooting Workflow for Poor Oral Bioavailability
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. probiologists.com [probiologists.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mat2A-IN-10 Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Mat2A-IN-10 in cell-based assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing high variability in my IC50 values for this compound between experiments?
Possible Causes and Solutions:
-
Inconsistent Cell Seeding Density: Cell density can significantly impact the apparent potency of a compound. Higher cell densities may lead to increased resistance and consequently, higher IC50 values.
-
Solution: Ensure a consistent cell seeding density is used for all experiments. Optimize the seeding density for your specific cell line and assay duration to ensure cells remain in the exponential growth phase throughout the experiment. It is recommended to perform a cell titration experiment to determine the optimal seeding density.
-
-
Cell Passage Number: Continuous passaging of cell lines can lead to phenotypic and genotypic drift, affecting their sensitivity to inhibitors.
-
Solution: Use cells within a consistent and low passage number range for all experiments. It is advisable to establish a master and working cell bank to ensure consistency.
-
-
Inconsistent Compound Preparation: this compound is typically dissolved in DMSO. Inaccurate serial dilutions or improper storage of the stock solution can lead to variability in the final compound concentration.
-
Solution: Prepare fresh serial dilutions from a validated stock solution for each experiment. Ensure the DMSO concentration is consistent across all wells, including vehicle controls, and does not exceed a cytotoxic level (typically <0.5%).
-
-
Variable Incubation Times: The duration of inhibitor exposure can influence the observed IC50 value.
-
Solution: Maintain a consistent incubation time for all experiments as indicated in your established protocol.
-
-
Cell Health and Viability: Unhealthy or stressed cells will respond differently to treatment.
-
Solution: Regularly monitor cell health and viability. Ensure cells are healthy and actively proliferating before starting an experiment. Avoid using over-confluent or starved cells.
-
Question 2: My this compound treatment is showing lower than expected potency (high IC50 value). What could be the reason?
Possible Causes and Solutions:
-
MTAP Status of the Cell Line: Mat2A inhibitors like this compound exhibit synthetic lethality in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2][3][4] MTAP-proficient (wild-type) cells are significantly less sensitive to Mat2A inhibition.
-
Solution: Confirm the MTAP status of your cell line. The high potency of this compound is expected in MTAP-deleted cell lines.
-
-
Cellular Adaptation: Some cell lines can adapt to MAT2A inhibition by upregulating the expression of the MAT2A enzyme, which can blunt the antiproliferative effects of the inhibitor.[2]
-
Solution: Consider shorter treatment durations or measuring target engagement at earlier time points before significant adaptation can occur. Western blotting for MAT2A protein levels after treatment can help assess this effect.
-
-
Compound Stability: this compound may degrade in cell culture medium over long incubation periods.
-
Solution: For long-term assays, consider replenishing the medium with fresh inhibitor at appropriate intervals.
-
-
Incorrect Assay Readout: The choice of viability or proliferation assay can impact the results. For example, metabolic assays like MTT or WST-1 rely on cellular metabolic activity, which can be affected by factors other than cell number.
-
Solution: Consider using a direct cell counting method or a DNA synthesis assay (e.g., BrdU incorporation) to confirm proliferation results.
-
Question 3: I am observing significant edge effects in my 96-well plate assay.
Possible Causes and Solutions:
-
Evaporation: The wells on the edge of a 96-well plate are more prone to evaporation, leading to increased concentrations of media components and the inhibitor, which can affect cell growth.
-
Solution: To minimize evaporation, fill the outer wells with sterile water or PBS and do not use them for experimental samples. Ensure proper humidification of the incubator.
-
-
Temperature Gradients: Uneven temperature distribution across the plate can lead to variations in cell growth.
-
Solution: Allow plates to equilibrate to room temperature after removing them from the incubator before adding reagents. Ensure the incubator provides uniform temperature distribution.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is an inhibitor of Methionine Adenosyltransferase 2A (MAT2A), an enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[5] SAM is the primary methyl donor for numerous cellular methylation reactions, including the methylation of DNA, RNA, and proteins, which are crucial for gene expression and cell cycle regulation.[5] By inhibiting MAT2A, this compound depletes the intracellular pool of SAM, leading to the inhibition of these essential methylation processes and ultimately suppressing cancer cell growth.[5]
Why is this compound more effective in MTAP-deleted cancers?
In cancers with a homozygous deletion of the MTAP gene, the metabolite 5'-methylthioadenosine (MTA) accumulates. MTA is a partial inhibitor of the enzyme PRMT5, a key arginine methyltransferase. This partial inhibition makes PRMT5 activity highly dependent on the concentration of its substrate, SAM. When this compound is introduced in these cells, it further reduces the already limited SAM levels, leading to a significant suppression of PRMT5 activity. This dual hit on the methylation pathway results in synthetic lethality, a state where the combination of two non-lethal genetic alterations (in this case, MTAP deletion and MAT2A inhibition) leads to cell death.[1][2][3]
What is the recommended solvent and storage condition for this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
What are the expected downstream effects of this compound treatment?
The primary downstream effect of this compound is a dose-dependent reduction in intracellular SAM levels.[6] This leads to a decrease in global histone methylation marks, such as symmetric dimethylarginine (SDMA), which is a product of PRMT5 activity.[6] Consequently, this can lead to cell cycle arrest and induction of apoptosis.[7][8][9]
Data Presentation
Table 1: In Vitro Potency of this compound and Other MAT2A Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | MTAP Status | Assay Type | IC50 (nM) | Reference |
| This compound | HCT-116 | MTAP-/- | Cell Proliferation | 52 | (Zhang et al., 2023) |
| AG-270 | HCT-116 | MTAP-/- | Cell Proliferation | 260 | [10] |
| PF-9366 | MLL-AF4 | Not Specified | Cell Count | 10330 | [7] |
| PF-9366 | MLL-AF9 | Not Specified | Cell Count | 7720 | [7] |
| PF-9366 | SEM | Not Specified | Cell Count | 3146 - 3815 | [7] |
| PF-9366 | THP-1 | Not Specified | Cell Count | 4210 - 5334 | [7] |
| SCR-7952 | HCT-116 | MTAP-/- | Cell Proliferation | 34.4 | (Yu et al., 2024) |
| IDE397 | MTAP-/- Cancer Cells | MTAP-/- | Cell Proliferation | ~20 | [4] |
Experimental Protocols
1. Cell Proliferation Assay (MTT-based)
This protocol provides a general guideline for assessing the effect of this compound on cell proliferation using an MTT assay. Optimization for specific cell lines is recommended.
Materials:
-
This compound
-
MTAP-deleted cancer cell line (e.g., HCT-116 MTAP-/-)
-
Complete cell culture medium
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000 - 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the 2X compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and blank wells (medium only).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for at least 2 hours.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
2. S-adenosylmethionine (SAM) Quantification Assay (Conceptual Workflow)
This workflow outlines the general steps for measuring intracellular SAM levels after treatment with this compound. Specific details will vary depending on the chosen commercial kit or LC-MS/MS protocol.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates or larger formats.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
-
Cell Lysis and Metabolite Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a suitable extraction buffer (e.g., methanol/acetonitrile/water mixture) to precipitate proteins and extract metabolites.
-
Centrifuge to pellet the protein and collect the supernatant containing the metabolites.
-
-
SAM Quantification:
-
Using a Commercial ELISA Kit: Follow the manufacturer's instructions for the specific SAM ELISA kit. This typically involves a competitive binding assay where SAM in the sample competes with a labeled SAM for binding to a specific antibody.
-
Using LC-MS/MS: Analyze the extracted metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides high sensitivity and specificity for SAM quantification. A standard curve with known concentrations of SAM should be run in parallel for accurate quantification.
-
-
Data Analysis:
-
Normalize the SAM levels to the total protein concentration or cell number for each sample.
-
Compare the SAM levels in treated samples to the vehicle control to determine the extent of SAM depletion.
-
Visualizations
Caption: MAT2A Signaling Pathway and Inhibition by this compound.
References
- 1. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. probiologists.com [probiologists.com]
- 4. researchgate.net [researchgate.net]
- 5. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 6. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of MAT2A Inhibitors: Mat2A-IN-10 vs. AG-270 in MTAP-Deleted Cancers
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent MAT2A inhibitors, Mat2A-IN-10 and AG-270, for the targeted therapy of MTAP-deleted cancers. This analysis is based on available preclinical and clinical data, focusing on their mechanism of action, potency, efficacy, and pharmacokinetic profiles.
The deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers, creates a specific metabolic vulnerability that can be exploited for therapeutic intervention.[1] MTAP-deleted cancer cells accumulate high levels of methylthioadenosine (MTA), a potent inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5). This partial inhibition of PRMT5 makes these cancer cells exquisitely dependent on the enzyme methionine adenosyltransferase 2A (MAT2A) to produce S-adenosylmethionine (SAM), the universal methyl donor.[2] Consequently, inhibiting MAT2A in MTAP-deleted tumors leads to a synthetic lethal phenotype, selectively killing cancer cells while sparing normal tissues. Both this compound and AG-270 are potent, orally bioavailable small molecule inhibitors of MAT2A that have shown promise in preclinical models of MTAP-deleted cancers.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and AG-270, providing a direct comparison of their in vitro and in vivo activities.
| Parameter | This compound (Compound 28) | AG-270 |
| MAT2A Enzymatic IC50 | 26 nM | Not explicitly reported in the primary publication, but described as a potent inhibitor.[3] |
| Cellular Antiproliferative IC50 (HCT-116 MTAP-/-) | 75 ± 5 nM | ~260 nM |
| Cellular Antiproliferative IC50 (HCT-116 WT) | >10,000 nM | Not explicitly reported, but selective for MTAP-null cells.[3] |
Table 1: In Vitro Potency and Selectivity. This table compares the half-maximal inhibitory concentrations (IC50) of this compound and AG-270 against the MAT2A enzyme and in MTAP-deleted versus wild-type cancer cell lines.
| Parameter | This compound (Compound 28) | AG-270 |
| Xenograft Model | HCT-116 (MTAP-/-) | KP4 (MTAP-null pancreatic) |
| Dose and Schedule | 50 mg/kg, p.o., once daily | 300 mg/kg, p.o., daily |
| Tumor Growth Inhibition (TGI) | -52% (tumor regression) | Significant tumor growth inhibition observed.[3] |
Table 2: In Vivo Efficacy in Xenograft Models. This table summarizes the in vivo antitumor activity of this compound and AG-270 in mouse xenograft models of MTAP-deleted cancers.
| Parameter | This compound (Compound 28) (Mouse) | AG-270 (Mouse) |
| Dose | 10 mg/kg, p.o. | 300 mg/kg, p.o. (b.i.d. for PK study) |
| Cmax | 6733 ng/mL | ~10,000 ng/mL |
| Tmax | 0.67 h | Not explicitly reported. |
| AUC | 41192 ng·h/mL | Not explicitly reported. |
| T1/2 | 2.98 h | Not explicitly reported. |
Table 3: Pharmacokinetic Parameters in Mice. This table provides a comparison of key pharmacokinetic parameters of this compound and AG-270 in mice.
Signaling Pathway and Therapeutic Rationale
The therapeutic strategy of targeting MAT2A in MTAP-deleted cancers is based on the principle of synthetic lethality. The following diagram illustrates the key signaling pathway involved.
Caption: MAT2A-PRMT5 signaling pathway in normal versus MTAP-deleted cancer cells.
Experimental Protocols
This section provides a summary of the key experimental methodologies used in the cited studies to evaluate this compound and AG-270.
In Vitro MAT2A Enzymatic Assay
-
Principle: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the MAT2A enzyme.
-
Methodology (General): Recombinant human MAT2A protein is incubated with the inhibitor at various concentrations. The enzymatic reaction is initiated by the addition of substrates (methionine and ATP). The production of SAM is measured, typically using a coupled-enzyme system that results in a detectable signal (e.g., luminescence or fluorescence). The IC50 value is calculated by fitting the dose-response curve.
Cell Proliferation Assay
-
Principle: To assess the antiproliferative effect of the inhibitors on cancer cell lines.
-
Methodology: HCT-116 (MTAP-/- and WT) or other relevant cancer cell lines are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 4 days for this compound).[4] Cell viability is measured using a colorimetric or fluorometric assay (e.g., CellTiter-Glo). The IC50 values are determined from the resulting dose-response curves.
In Vivo Xenograft Studies
-
Principle: To evaluate the antitumor efficacy of the inhibitors in a living organism.
-
Methodology:
-
Cell Implantation: Human cancer cells with MTAP deletion (e.g., HCT-116 or KP4) are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude or athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into vehicle control and treatment groups. The inhibitor is administered orally at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumor growth inhibition (TGI) is calculated to assess efficacy. For this compound, tumor regression was observed.[4]
-
The following diagram illustrates a general workflow for a xenograft study.
Caption: A generalized experimental workflow for in vivo xenograft studies.
Conclusion
Both this compound and AG-270 have demonstrated compelling preclinical activity as potent and selective inhibitors of MAT2A in the context of MTAP-deleted cancers. The available data suggests that this compound (compound 28) exhibits greater in vitro potency and in vivo efficacy, inducing tumor regression in a xenograft model at a lower dose compared to the tumor growth inhibition reported for AG-270.[3][5] AG-270, however, has progressed further in clinical development, with Phase I trial data available.[1] The choice between these inhibitors for further research and development would depend on a comprehensive evaluation of their complete preclinical profiles, including detailed toxicology and DMPK properties, as well as emerging clinical data for AG-270. This guide provides a foundational comparison to aid in such evaluations.
References
- 1. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design and Structural Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High In Vivo Potency and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to MAT2A Inhibitors: Mat2A-IN-10 vs. IDE397
For researchers and professionals in drug development, the selection of a potent and specific inhibitor is paramount. This guide provides a detailed comparison of two prominent MAT2A inhibitors, Mat2A-IN-10 and IDE397, focusing on their potency, mechanism of action, and the experimental data supporting their activity.
Introduction to MAT2A Inhibition
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions.[1] These reactions, including DNA, RNA, and protein methylation, are fundamental for regulating gene expression, cell cycle progression, and overall cellular homeostasis.[1] In certain cancers, particularly those with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an increased reliance on MAT2A for survival, making it a promising therapeutic target.[2][3] Both this compound and IDE397 are potent, orally bioavailable small molecule inhibitors of MAT2A, designed to exploit this synthetic lethal relationship.[4][5][6]
Mechanism of Action
Both this compound and IDE397 function by inhibiting the enzymatic activity of MAT2A.[5][7] This inhibition leads to a depletion of intracellular SAM levels. In MTAP-deleted cancer cells, the accumulation of methylthioadenosine (MTA), a consequence of MTAP deletion, already partially inhibits another enzyme called PRMT5. The reduction of SAM by MAT2A inhibitors further suppresses PRMT5 activity, leading to defects in pre-mRNA splicing, DNA damage, and ultimately, cancer cell death.[2][6]
Potency Comparison
The potency of this compound and IDE397 has been evaluated in various biochemical and cellular assays. The following tables summarize the available quantitative data.
| Compound | Biochemical IC50 (nM) | Reference |
| This compound | 26 | [5] |
| IDE397 | ~10 | [8] |
Table 1: Biochemical Potency of this compound and IDE397. The half-maximal inhibitory concentration (IC50) was determined in biochemical assays measuring the enzymatic activity of purified MAT2A.
| Compound | Cellular IC50 (nM) | Cell Line | Reference |
| This compound | 75 ± 5 | HCT-116 (MTAP-/-) | [5] |
| IDE397 | 15 | HCT116 (MTAP-/-) | [8] |
| This compound | >10000 | HCT-116 (WT) | [5] |
| IDE397 | >20000 | HCT116 (WT) | [8] |
Table 2: Cellular Potency of this compound and IDE397. The half-maximal inhibitory concentration (IC50) was determined in cellular proliferation assays using the specified cancer cell lines.
Experimental Protocols
The data presented above is typically generated using the following experimental methodologies:
Biochemical MAT2A Inhibition Assay
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of purified MAT2A.
Methodology:
-
Purified recombinant human MAT2A enzyme is incubated with its substrates, L-methionine and ATP, in a suitable assay buffer.[9][10]
-
The reaction is initiated in the presence of varying concentrations of the inhibitor (this compound or IDE397) or a vehicle control (e.g., DMSO).
-
The enzymatic reaction, which produces SAM and pyrophosphate, is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is then quenched, and the amount of product formed is quantified. A common method involves a colorimetric detection of the inorganic phosphate produced from the hydrolysis of pyrophosphate.[9][10]
-
The percentage of MAT2A activity inhibition is calculated for each inhibitor concentration relative to the vehicle control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the dose-response data to a suitable sigmoidal curve.
Cellular Proliferation Assay
Objective: To assess the effect of the inhibitors on the growth and viability of cancer cells, particularly comparing MTAP-deleted and wild-type cells.
Methodology:
-
Cancer cell lines, such as the colon cancer cell line HCT-116 with and without MTAP deletion, are seeded in multi-well plates and allowed to adhere overnight.[11]
-
The cells are then treated with a range of concentrations of the inhibitor or a vehicle control.
-
The cells are incubated for a prolonged period, typically 3 to 5 days, to allow for multiple cell divisions.
-
Cell viability or proliferation is then measured using a variety of methods, such as:
-
MTS/MTT assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
-
The percentage of cell growth inhibition is calculated for each inhibitor concentration relative to the vehicle-treated cells.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell proliferation, is determined from the dose-response curve.
Visualizing the MAT2A Signaling Pathway and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The MAT2A signaling pathway, highlighting the central role of MAT2A in the synthesis of SAM and the point of inhibition by this compound and IDE397.
Caption: A simplified workflow for the biochemical and cellular assays used to determine the potency of MAT2A inhibitors.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. onclive.com [onclive.com]
- 7. selleckchem.com [selleckchem.com]
- 8. probiologists.com [probiologists.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of MAT2A Inhibitors: Mat2A-IN-10 versus PF-9366
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent allosteric inhibitors of Methionine Adenosyltransferase 2A (MAT2A), Mat2A-IN-10 and PF-9366. This analysis is supported by available experimental data to inform on their respective biochemical and cellular activities.
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in the methionine cycle, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. These reactions are essential for cell growth, proliferation, and regulation of gene expression.[1] Consequently, MAT2A has emerged as a promising therapeutic target in oncology, particularly in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration leads to a synthetic lethal relationship with MAT2A inhibition.
This guide focuses on a comparative analysis of two small molecule inhibitors of MAT2A: this compound (also known as Compound 28) and PF-9366. Both compounds are allosteric inhibitors that bind to a site distinct from the active site of the MAT2A enzyme.[1][2]
Quantitative Performance Analysis
The following tables summarize the key quantitative data for this compound and PF-9366 based on published literature. It is important to note that the data for each compound are derived from different studies and, therefore, may not be directly comparable due to potential variations in experimental conditions.
Table 1: Biochemical Activity
| Parameter | This compound (Compound 28) | PF-9366 | Reference |
| Target | Methionine Adenosyltransferase 2A (MAT2A) | Methionine Adenosyltransferase 2A (MAT2A) | [2][3] |
| Mechanism of Action | Allosteric Inhibitor | Allosteric Inhibitor | [1][2] |
| Biochemical IC50 | 26 nM | 420 nM | [2][3] |
| Binding Affinity (Kd) | Not Reported | 170 nM | [3][4] |
Table 2: Cellular Activity
| Parameter | This compound (Compound 28) | PF-9366 | Reference |
| Cell Line | HCT-116 (MTAP-/-) | H520 (Lung Carcinoma) | [2][4] |
| Cellular SAM Production IC50 | Not Reported | 1.2 µM | [4][5] |
| Cell Line | Not Reported | Huh-7 (Hepatocellular Carcinoma) | [4][5] |
| Cellular SAM Production IC50 | Not Reported | 255 nM | [4][5] |
| Cell Proliferation IC50 | 75 nM (in HCT-116 MTAP-/-) | 10 µM (in Huh-7) | [2][5] |
Note on PF-9366: Treatment with PF-9366 has been observed to induce the upregulation of MAT2A gene expression, which may potentially blunt its cellular potency and long-term efficacy.[2][6]
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach for evaluating these inhibitors, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. PF-9366 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Mat2A-IN-10: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Mat2A-IN-10 with other notable MAT2A inhibitors, focusing on their specificity and potency. The information is intended to assist researchers in selecting the most appropriate tool compound for their studies in the context of cancers with MTAP deletion and other MAT2A-dependent pathologies.
Introduction to MAT2A Inhibition
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. In recent years, MAT2A has emerged as a promising therapeutic target, particularly in cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of the PRMT5 methyltransferase. The subsequent increased reliance of these cancer cells on MAT2A for SAM production to maintain PRMT5 activity creates a synthetic lethal vulnerability that can be exploited by MAT2A inhibitors.
This compound (also known as Compound 28) is an orally active and potent inhibitor of MAT2A.[1][2] This guide will compare its performance against other well-characterized MAT2A inhibitors such as AG-270, PF-9366, SCR-7952, and IDE397.
Comparative Analysis of MAT2A Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other key MAT2A inhibitors.
Table 1: Biochemical Potency of MAT2A Inhibitors
| Inhibitor | MAT2A Enzymatic IC50 (nM) |
| This compound | 26 [1][2] |
| AG-270 | 14 - 68.3[3][4] |
| PF-9366 | 420[3] |
| SCR-7952 | 18.7 - 21[3][5][6] |
| IDE397 | ~10 |
Table 2: Cellular Activity of MAT2A Inhibitors in MTAP-Deleted vs. Wild-Type Cells
| Inhibitor | Cell Line | MTAP Status | Anti-proliferative IC50 (nM) | Selectivity (MTAP WT / MTAP-/-) |
| This compound | HCT-116 | -/- | 75 ± 5 [1][2] | >133 |
| HCT-116 | WT | >10000[1][2] | ||
| AG-270 | HCT-116 | -/- | 300.4 | ~4 |
| HCT-116 | WT | 1223.3 | ||
| SCR-7952 | HCT-116 | -/- | 34.4 - 53[6][7] | >14 - >20[6] |
| HCT-116 | WT | 487.7[7] | ||
| IDE397 | KP4 | -/- | 15 | ~880 |
| BXPC3 | WT | 13200 |
Specificity and Off-Target Profile
A critical aspect of a chemical probe's utility is its specificity. While comprehensive, publicly available kinome scan data for this compound is limited, some information on the selectivity of other MAT2A inhibitors provides a valuable context.
-
SCR-7952 has been evaluated against a panel of 47 life-dependent targets and showed no significant inhibition at 10 µM, suggesting a high degree of selectivity.[5][6] It also exhibited low inhibition of UGT1A1 (IC50 > 100 µM), an enzyme whose inhibition by AG-270 has been linked to hyperbilirubinemia.[7]
-
AG-270 has been reported to inhibit UGT1A1 with an IC50 of 1.1 µM, which may contribute to clinical side effects.[7]
-
IDE397 is reported to not inhibit UGT1A1 or BSEP transporters at relevant concentrations and has not been associated with preclinical liver injury.
The high selectivity of this compound for MTAP-deleted cells over wild-type cells, as indicated in Table 2, suggests a favorable therapeutic window. However, researchers should exercise caution and consider performing their own off-target assessments depending on the biological system under investigation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of MAT2A inhibitors.
MAT2A Biochemical Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified MAT2A. A common method is a colorimetric assay that detects the phosphate released during the conversion of ATP to SAM.
Materials:
-
Purified recombinant MAT2A enzyme
-
L-Methionine
-
ATP
-
MAT2A assay buffer (e.g., 50 mM Tris, 50 mM KCl, 10 mM MgCl2, pH 8.0)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Colorimetric phosphate detection reagent
-
384-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add a small volume (e.g., 100 nL) of the diluted test compound.
-
Add purified MAT2A enzyme to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of L-Methionine and ATP to each well. The final concentrations should be at or near the Km for each substrate (e.g., 100 µM).
-
Incubate the reaction for a set time (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction and measure the amount of free phosphate generated by adding a colorimetric detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620-630 nm) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay in MTAP-Deleted Cancer Cells
This assay determines the effect of MAT2A inhibitors on the growth of cancer cells with and without MTAP deletion.
Materials:
-
MTAP-deleted cancer cell line (e.g., HCT-116 MTAP-/-)
-
MTAP wild-type cancer cell line (e.g., HCT-116 WT)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound)
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
96-well or 384-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Luminometer or fluorometer
Procedure:
-
Seed the MTAP-/- and WT cells into separate 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a prolonged period (e.g., 4-6 days) to allow for effects on proliferation to become apparent.
-
After the incubation period, add a cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration relative to the vehicle control and determine the IC50 value.
Visualizing the MAT2A Pathway and Experimental Logic
To better understand the mechanism of action and the experimental workflow, the following diagrams are provided.
Caption: MAT2A signaling in MTAP-deleted cancer.
Caption: Workflow for MAT2A inhibitor characterization.
Conclusion
References
- 1. MAT2A Inhibitor for Cancer Research [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. probiologists.com [probiologists.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MAT2A Inhibitors: Evaluating Cross-Resistance Potential with Mat2A-IN-10
For Researchers, Scientists, and Drug Development Professionals
The enzyme Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical target in oncology, particularly for cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. This synthetic lethal interaction has spurred the development of several potent MAT2A inhibitors. This guide provides a comparative analysis of Mat2A-IN-10 and other key MAT2A inhibitors, with a focus on their relative potency and a discussion on the potential for cross-resistance, supported by available experimental data and detailed methodologies.
Comparative Efficacy of MAT2A Inhibitors
The following tables summarize the reported in vitro potency of this compound (also known as Compound 28) and other notable MAT2A inhibitors. The data highlights their enzymatic inhibitory activity and their anti-proliferative effects on cancer cell lines with and without MTAP deletion.
Table 1: Comparative Potency of MAT2A Inhibitors
| Inhibitor | MAT2A Enzyme IC50 (nM) | HCT-116 (MTAP-/-) Anti-proliferation IC50 (nM) | HCT-116 (WT) Anti-proliferation IC50 (nM) | Reference |
| This compound (Compound 28) | 26 | 75 | >10000 | [1] |
| AG-270 | 14 | 20 (SAM reduction) | - | [2] |
| SCR-7952 | 18.7 | 34.4 | 487.7 | |
| PF-9366 | 420 | - | - | |
| AZ9567 | - | ~100 | ~1000 | |
| IDE397 | ~10 | 15 | >20000 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity or proliferation by 50%. A lower value indicates higher potency. Data for some inhibitors were not available in the public domain.
Cross-Resistance Studies: An Unmet Need
Direct experimental studies investigating cross-resistance between this compound and other MAT2A inhibitors are not yet available in the published literature. However, based on their shared mechanism of action—allosteric inhibition of MAT2A leading to depletion of S-adenosylmethionine (SAM)—a degree of cross-resistance is plausible.
A potential mechanism of acquired resistance to MAT2A inhibitors is the upregulation of the MAT2A enzyme itself. In such a scenario, cancer cells would require higher concentrations of any MAT2A inhibitor to achieve the same level of SAM depletion and anti-proliferative effect, suggesting a high likelihood of cross-resistance among inhibitors targeting the same allosteric site.
Further research is necessary to definitively establish the cross-resistance profiles of these compounds. Such studies would typically involve generating cell lines with acquired resistance to one MAT2A inhibitor and subsequently evaluating their sensitivity to a panel of other MAT2A inhibitors.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a potential experimental approach to studying cross-resistance, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of key experimental protocols.
MAT2A Enzymatic Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of MAT2A.
-
Reagents and Materials : Recombinant human MAT2A protein, ATP, L-methionine, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM KCl, 10 mM MgCl2), and a detection reagent for phosphate or ADP.
-
Procedure :
-
Prepare a reaction mixture containing the assay buffer, L-methionine, and the test compound at various concentrations.
-
Initiate the reaction by adding MAT2A protein and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction and measure the product formation (e.g., inorganic phosphate or ADP) using a suitable detection method, such as a colorimetric or fluorescence-based assay kit.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding : Seed HCT-116 MTAP-/- and wild-type cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the MAT2A inhibitor (e.g., this compound) for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the vehicle-treated control and calculate the IC50 values for anti-proliferation.
Cellular S-Adenosylmethionine (SAM) Level Measurement
This assay quantifies the intracellular concentration of SAM, the product of the MAT2A-catalyzed reaction.
-
Cell Lysis : Culture and treat cells with the MAT2A inhibitor as in the proliferation assay. After treatment, harvest the cells and lyse them using a suitable method (e.g., sonication or freeze-thaw cycles in an appropriate buffer).
-
Sample Preparation : Centrifuge the cell lysates to remove cellular debris and collect the supernatant.
-
SAM Quantification : Measure the SAM concentration in the supernatant using a validated method such as:
-
ELISA : A competitive enzyme-linked immunosorbent assay using a specific antibody against SAM.
-
LC-MS/MS : Liquid chromatography-tandem mass spectrometry provides high sensitivity and specificity for the absolute quantification of SAM.
-
-
Data Analysis : Normalize the SAM levels to the total protein concentration in each sample and compare the levels between treated and untreated cells.
Conclusion
This compound is a potent and selective MAT2A inhibitor with promising anti-proliferative activity in MTAP-deleted cancer cells. While direct evidence of cross-resistance with other MAT2A inhibitors is currently lacking, the shared mechanism of action suggests a high potential for this phenomenon. The development of resistance to one MAT2A inhibitor may confer resistance to others in the same class. Future studies focusing on the mechanisms of resistance and the potential for cross-resistance are critical for the clinical development and strategic application of these targeted therapies. The provided experimental protocols offer a framework for conducting such vital research.
References
A Comparative Guide to Mat2A-IN-10: Unraveling its Differential Effects Across Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mat2A-IN-10, a potent and orally active inhibitor of Methionine Adenosyltransferase 2A (MAT2A), with other notable MAT2A inhibitors. We delve into its mechanism of action, differential efficacy across various cancer cell lines, and provide detailed experimental protocols to support further research and drug development in the field of targeted cancer therapy.
Introduction to MAT2A Inhibition in Cancer Therapy
Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. These reactions are fundamental for regulating gene expression, protein function, and cellular metabolism. In many cancers, there is a heightened dependency on MAT2A to fuel the rapid proliferation and epigenetic alterations that drive tumorigenesis.
A significant breakthrough in targeting MAT2A has been the discovery of a synthetic lethal interaction in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP deficiency, present in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the enzyme PRMT5. This partial inhibition makes these cancer cells exquisitely sensitive to further reductions in SAM levels. By inhibiting MAT2A, the production of SAM is decreased, leading to a more profound inhibition of PRMT5, which in turn disrupts mRNA splicing, induces DNA damage, and ultimately triggers cancer cell death. This targeted approach offers a promising therapeutic window for treating MTAP-deleted tumors.
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor of MAT2A with a reported IC50 of 26 nM in enzymatic assays[1]. It demonstrates high selectivity for cancer cells harboring the MTAP deletion.
Mechanism of Action of this compound
The antitumor activity of this compound is rooted in the synthetic lethal relationship between MAT2A inhibition and MTAP deficiency. The proposed signaling pathway is as follows:
Figure 1: Signaling pathway of this compound in MTAP-deleted cancer cells.
Comparative Performance of this compound
To provide a clear comparison of this compound's performance against other MAT2A inhibitors, the following table summarizes their reported IC50 values in both biochemical and cellular assays.
| Inhibitor | Target | Biochemical IC50 (nM) | Cell Line | MTAP Status | Cellular IC50 (nM) | Reference |
| This compound | MAT2A | 26 | HCT-116 | -/- | 75 | [1] |
| HCT-116 | WT | >10,000 | [1] | |||
| AG-270 | MAT2A | 12 | KP4 | -/- | 731 | [2] |
| BxPC3 | WT | 1630 | [2] | |||
| IDE397 | MAT2A | 7 | KP4 | -/- | 15 | [2] |
| BxPC3 | WT | 13200 | [2] | |||
| PF-9366 | MAT2A | - | HCT-116 | -/- | 1200 | [3] |
Note: The data presented here is compiled from various sources and direct comparison should be made with caution due to potential differences in experimental conditions.
Experimental Protocols
To ensure the reproducibility and further investigation of the effects of this compound and other MAT2A inhibitors, this section provides detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic and/or cytostatic effects of a compound on cancer cell lines.
Figure 2: Workflow for a typical cell viability assay (MTT).
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
96-well cell culture plates
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and other inhibitors in complete growth medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a period of 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Quantification of Intracellular S-Adenosylmethionine (SAM) Levels
Measuring the intracellular concentration of SAM is crucial to confirm the on-target activity of MAT2A inhibitors.
Materials:
-
Cancer cell lines
-
This compound and other test compounds
-
Methanol
-
Water (LC-MS grade)
-
Formic acid
-
Internal standard (e.g., deuterated SAM)
-
LC-MS/MS system
Procedure:
-
Seed cells in 6-well plates and treat with this compound or other inhibitors at the desired concentrations for a specified time.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 15 minutes, vortexing every 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of mobile phase (e.g., 50% methanol in water with 0.1% formic acid) containing the internal standard.
-
Analyze the samples by LC-MS/MS to quantify the levels of SAM.
Western Blot Analysis of Histone Modifications
This protocol allows for the assessment of changes in global histone methylation marks following treatment with MAT2A inhibitors.
Materials:
-
Cancer cell lines
-
This compound and other test compounds
-
Histone extraction buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific histone modifications (e.g., H3K4me3, H3K9me2, H3K27me3) and total histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound or other inhibitors for the desired time.
-
Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific histone modification overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the signal of the modified histone to the signal of total histone H3 to determine the relative change in methylation.
RNA-Sequencing Analysis
RNA-sequencing can provide a global view of the transcriptional changes induced by MAT2A inhibition, offering insights into the downstream pathways affected.
Procedure:
-
Treat cancer cells with this compound or a vehicle control for a specified time.
-
Isolate total RNA from the cells using a commercial RNA extraction kit, ensuring high quality and integrity of the RNA.
-
Perform library preparation using a standard RNA-seq library preparation kit, which typically includes mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
Perform quality control of the raw sequencing reads and align them to the reference genome.
-
Quantify gene expression levels and perform differential gene expression analysis between the treated and control groups.
-
Conduct pathway and gene ontology analysis on the differentially expressed genes to identify the biological processes and signaling pathways affected by MAT2A inhibition.
Conclusion
This compound is a promising MAT2A inhibitor with high potency and selectivity for MTAP-deleted cancer cells. This guide provides a framework for comparing its efficacy with other inhibitors and offers detailed protocols for key experimental validations. The continued investigation into the differential effects of this compound across a broader range of cancer types will be crucial in defining its therapeutic potential and guiding its clinical development. The provided methodologies will aid researchers in conducting rigorous and reproducible studies to further elucidate the role of MAT2A in cancer and to evaluate the next generation of targeted therapies.
References
- 1. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methionine Adenosyltransferase II-dependent Histone H3K9 Methylation at the COX-2 Gene Locus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Mat2A-IN-10
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Mat2A-IN-10.
This document provides crucial safety and logistical information for the proper disposal of this compound, a potent and orally active MAT2A inhibitor used in cancer research. Adherence to these procedures is vital to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on the SDS for a similar compound, "MAT2A inhibitor 4," and general best practices for the disposal of bioactive small molecule inhibitors in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
As with any potent research compound, this compound should be handled with care. Based on the hazards associated with similar compounds, it is prudent to assume that this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound in any form (solid or in solution).
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Chemical-resistant protective gloves. |
| Skin and Body Protection | Laboratory coat and other protective clothing as necessary. |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator may be required for handling larger quantities or if dust/aerosol generation is likely. |
Step-by-Step Disposal Procedures
The proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure a safe laboratory environment. The following step-by-step procedures should be followed:
-
Segregation of Waste:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and any lab materials (e.g., weigh boats, pipette tips) that have come into direct contact with the solid compound should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Include the approximate concentration and quantity of the waste.
-
Ensure the date of waste generation is clearly marked on the label.
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area that is at or near the point of generation.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store in a well-ventilated area and away from incompatible materials.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, absorb liquid spills with an inert material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and collect all cleanup materials in the designated hazardous waste container.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols and information derived from the Safety Data Sheet for "MAT2A inhibitor 4," a compound with similar characteristics.
References
Personal protective equipment for handling Mat2A-IN-10
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Mat2A-IN-10. The following procedures are based on best practices for handling similar laboratory chemicals and should be implemented to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE and safety protocols.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or aerosols. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Skin and Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
| Respiratory Protection | Suitable respirator | Necessary when adequate ventilation is not available to avoid inhalation of dust or aerosols. |
| Engineering Controls | Use in a well-ventilated area with appropriate exhaust ventilation | Minimizes the concentration of airborne contaminants. |
| Safety Stations | Accessible safety shower and eye wash station | Ensures immediate decontamination in case of accidental exposure.[1] |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and the safety of laboratory personnel.
-
Handling: Avoid inhalation, and contact with eyes and skin.[1] Prevent the formation of dust and aerosols.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refer to the supplier's certificate of analysis for specific temperature recommendations.
Accidental Release and Disposal Measures
In the event of a spill or accidental release, immediate and appropriate action is necessary to contain the material and prevent further exposure.
-
Personal Precautions: Use full personal protective equipment, including a respirator if necessary.[1] Evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Environmental Precautions: Prevent the substance from entering drains or water courses.[1]
-
Containment and Cleaning: For liquid spills, absorb with an inert, non-combustible material such as diatomite or universal binders.[1] For solid spills, carefully sweep or scoop up the material. Decontaminate the spill area and any equipment with a suitable solvent like alcohol.[1]
-
Disposal: Dispose of all contaminated materials, including cleaning supplies and absorbed substances, in accordance with local, state, and federal regulations for chemical waste.
First Aid Procedures
Immediate first aid can significantly mitigate the effects of accidental exposure.
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1] Seek medical attention.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1] |
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
